molecular formula C7H4ClIN2 B1453088 5-Chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1031289-77-6

5-Chloro-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B1453088
CAS No.: 1031289-77-6
M. Wt: 278.48 g/mol
InChI Key: DVKDPFPWSAJSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-8-iodoimidazo[1,2-a]pyridine (CAS 1031289-77-6) is a high-purity, multifunctional chemical intermediate designed for advanced research and development. With a molecular formula of C7H4ClIN2 and a molecular weight of 278.48 g/mol, this compound is a valuable scaffold in medicinal chemistry and drug discovery . The presence of both chloro and iodo substituents on the imidazo[1,2-a]pyridine core makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed syntheses described in recent literature, allowing for rapid structural diversification at both the 5- and 8-positions . The imidazo[1,2-a]pyridine structure is a privileged pharmacophore found in numerous compounds with demonstrated biological activities, including analgesic, anticancer, and antibacterial properties . As such, this reagent is instrumental for constructing novel molecules for screening against therapeutic targets. It is also a critical precursor for synthesizing more complex derivatives, such as this compound-3-carboxylic acid, which can be further functionalized . To preserve its stability and reactivity, this compound requires storage in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-8-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKDPFPWSAJSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-8-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science, recognized for its wide range of biological activities and valuable physicochemical properties.[1][2] This bicyclic aromatic system is a key pharmacophore in numerous clinically used drugs, exhibiting activities such as antiviral, antibacterial, analgesic, and anti-inflammatory effects. The functionalization of this scaffold is a critical area of research, enabling the fine-tuning of its biological and material properties.[3][4]

This technical guide focuses on a specifically substituted analogue, 5-Chloro-8-iodoimidazo[1,2-a]pyridine , a molecule designed for versatile chemical transformations. The presence of two distinct halogen atoms at the 5- and 8-positions offers orthogonal reactivity, making it a highly valuable building block for the synthesis of complex molecular architectures. The chloro group can participate in various nucleophilic substitution and cross-coupling reactions, while the iodo group's lability makes it particularly suitable for a range of metal-catalyzed transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[5][6] This guide will provide a comprehensive overview of the known and predicted chemical properties of this compound, with a focus on its synthesis, reactivity, and potential applications in drug discovery and materials science.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from data on closely related analogues and general principles of organic chemistry. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
CAS Number 1031289-77-6[7][8]
Molecular Formula C₇H₄ClIN₂[7][8]
Molecular Weight 278.48 g/mol [8]
Appearance Likely a solid at room temperatureInferred
Melting Point Not reported; expected to be a crystalline solid with a defined melting point.Inferred
Solubility Expected to have limited solubility in water and good solubility in polar organic solvents like DMF, DMSO, and chlorinated solvents.Inferred
Purity Commercially available with a purity of up to 98%.[7]

Synthesis of this compound

Proposed Synthetic Pathway:

G A 2-Amino-3-iodo-6-chloropyridine B Condensation with Chloroacetaldehyde A->B Ethanol, Reflux C This compound B->C Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Hypothetical):

  • Starting Material: The synthesis would commence with 2-Amino-3-iodo-6-chloropyridine.

  • Condensation: This starting material would be reacted with chloroacetaldehyde in a suitable solvent, such as ethanol.[2] The reaction is typically carried out under reflux conditions to promote the initial condensation between the amino group of the pyridine and the aldehyde.

  • Cyclization: The intermediate formed in situ undergoes an intramolecular nucleophilic substitution, where the pyridine nitrogen attacks the carbon bearing the chloro group, leading to the formation of the fused imidazole ring. This cyclization is often facilitated by the elevated temperature of the reaction.

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be performed to remove any inorganic byproducts. The crude product would then be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this type of condensation/cyclization reaction, as it readily dissolves the reactants and allows for heating to reflux temperatures.[2]

  • Reagent: Chloroacetaldehyde is a standard reagent for the construction of the imidazo[1,2-a]pyridine scaffold from 2-aminopyridines.[2]

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting materials or side products.

Chemical Reactivity and Potential for Functionalization

The primary value of this compound lies in its potential for selective functionalization at the 5- and 8-positions. The differential reactivity of the C-I and C-Cl bonds is the key to its utility as a versatile synthetic intermediate.

Reactivity at the 8-Position (C-I Bond):

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[6] This allows for selective functionalization at the 8-position while leaving the 5-chloro group intact for subsequent transformations.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 8-position.[10][11]

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides access to 8-alkynyl-substituted imidazo[1,2-a]pyridines.[12]

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the formation of 8-amino-imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Selective Suzuki-Miyaura Coupling at C-8:

G A This compound F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G H 5-Chloro-8-aryl-imidazo[1,2-a]pyridine G->H I Work-up and Purification H->I

Caption: Workflow for selective C-8 functionalization via Suzuki-Miyaura coupling.

Reactivity at the 5-Position (C-Cl Bond):

Following functionalization at the 8-position, the chloro group at the 5-position can be targeted for further reactions, typically under more forcing conditions or with different catalytic systems. This allows for the sequential and controlled introduction of diverse functionalities.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected features can be predicted based on the analysis of related compounds.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms in the heterocyclic system. The carbons directly attached to the halogen atoms (C-5 and C-8) would exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of chlorine.

Applications in Drug Discovery and Materials Science

The ability to selectively functionalize this compound at two distinct positions makes it a powerful tool for the construction of compound libraries for high-throughput screening in drug discovery programs. The imidazo[1,2-a]pyridine scaffold is a known pharmacophore, and the ability to introduce a wide range of substituents allows for the exploration of structure-activity relationships and the optimization of lead compounds.[1][13]

In materials science, the extended π-systems that can be generated through cross-coupling reactions on this scaffold are of interest for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[1]

Conclusion

This compound is a strategically designed building block with significant potential for the synthesis of complex organic molecules. Its key feature is the presence of two halogen atoms with differential reactivity, enabling selective and sequential functionalization. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties and reactivity can be confidently predicted based on the extensive literature on the imidazo[1,2-a]pyridine scaffold. This guide provides a framework for understanding and utilizing this versatile molecule in research and development, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation into the precise physicochemical properties and reactivity of this compound is warranted and would be a valuable contribution to the chemical sciences.

References

  • Efficient Synthesis of 1-Chloroimidazo[1,2-a:4,5-c']dipyridines, Versatile Synthons for Position-1 Functionalisation with Various Reagents. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 26, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2020). PMC. Retrieved January 26, 2026, from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2021). Beilstein Journals. Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (2018). NIH. Retrieved January 26, 2026, from [Link]

  • 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp 2)–H Arylation and Alkylation: Implementation for Late-Stage C–H Activation towards Biologically Relevant Compounds. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. (2018). SciSpace. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2016). NIH. Retrieved January 26, 2026, from [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed. Retrieved January 26, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). Sci-Hub. Retrieved January 26, 2026, from [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • I2-Catalyzed Oxidative Cross-Coupling Reaction of Methyl Ketones and 2-(2-Aminophenyl) Benzimidazole: Facile Access to Benzimidazo[1,2-c]quinazoline. (2018). NIH. Retrieved January 26, 2026, from [Link]

Sources

A Technical Guide to 5-Chloro-8-iodoimidazo[1,2-a]pyridine Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 5-chloro-8-iodoimidazo[1,2-a]pyridine derivatives and their analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and promising therapeutic applications of this emerging class of compounds. We will explore the strategic importance of the imidazo[1,2-a]pyridine scaffold, the influence of its specific halogenation pattern, and the potential of these molecules in addressing significant unmet medical needs.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its rigid structure and ability to engage in various non-covalent interactions make it an ideal scaffold for the design of potent and selective therapeutic agents.[2][3] Several marketed drugs, including zolpidem (an anxiolytic) and alpidem (an anxiolytic), feature this core structure, highlighting its clinical significance.[3] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives encompasses antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4]

The unique electronic properties of the imidazo[1,2-a]pyridine nucleus, characterized by a bridgehead nitrogen atom, allow for diverse functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This adaptability has established the imidazo[1,2-a]pyridine scaffold as a "privileged structure" in drug discovery.[2]

Strategic Halogenation: The Role of 5-Chloro and 8-Iodo Substituents

The introduction of halogen atoms into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and biological properties. The specific placement of a chloro group at the 5-position and an iodo group at the 8-position of the imidazo[1,2-a]pyridine core is a deliberate design choice aimed at enhancing therapeutic potential.

The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution within the aromatic system. This can lead to:

  • Enhanced Binding Affinity: The chloro group can participate in halogen bonding, a non-covalent interaction with biological macromolecules, thereby improving target engagement.

  • Metabolic Stability: The presence of a chlorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Modulation of pKa: The chloro substituent can alter the basicity of the heterocyclic system, which can influence solubility and cell permeability.

The 8-Iodo Substituent: The introduction of an iodine atom at the 8-position offers several strategic advantages:

  • Synthetic Handle: The carbon-iodine bond is relatively weak and serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

  • Increased Lipophilicity: The bulky and lipophilic nature of iodine can enhance membrane permeability and potentially improve oral bioavailability.

  • Bioisosteric Replacement: In some contexts, iodine can act as a bioisostere for other functional groups, offering a means to explore novel chemical space.

The combination of these two halogens at these specific positions is anticipated to yield compounds with unique and potentially synergistic properties, making the this compound core a highly attractive starting point for drug discovery programs.

Proposed Synthetic Pathways for this compound Derivatives

While a definitive, single-step synthesis for the this compound core is not yet established in the literature, a plausible and efficient multi-step synthetic strategy can be proposed based on known methodologies for the synthesis and halogenation of imidazo[1,2-a]pyridines.

Synthesis of the Imidazo[1,2-a]pyridine Core

The classical and most widely adopted method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction.[4] This involves the condensation of a 2-aminopyridine with an α-haloketone.[4]

Experimental Protocol: General Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired α-haloketone (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Proposed Regioselective Halogenation Strategy

The key challenge in the synthesis of this compound is the regioselective introduction of the halogen atoms. A strategic approach would involve a stepwise halogenation of a pre-functionalized imidazo[1,2-a]pyridine precursor.

Step 1: Synthesis of an 8-Amino-5-chloroimidazo[1,2-a]pyridine Intermediate

A plausible route begins with a 3-chloro-2,6-diaminopyridine, which can be cyclized with an α-haloketone to furnish an 8-amino-5-chloroimidazo[1,2-a]pyridine.

Step 2: Iodination via Sandmeyer Reaction

The 8-amino group can then be converted to the corresponding 8-iodo functionality via a Sandmeyer-type reaction. This involves the diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in the presence of an acid, followed by the introduction of an iodide salt (e.g., potassium iodide).

Experimental Protocol: Proposed Synthesis of this compound

  • Synthesis of 8-Amino-5-chloroimidazo[1,2-a]pyridine:

    • React 3-chloro-2,6-diaminopyridine with a suitable α-haloketone (e.g., chloroacetaldehyde) under Tschitschibabin conditions as described in section 3.1.

    • Purify the resulting 8-amino-5-chloroimidazo[1,2-a]pyridine by column chromatography.

  • Iodination of the 8-Amino Group:

    • Dissolve the 8-amino-5-chloroimidazo[1,2-a]pyridine in an aqueous acidic solution (e.g., HCl or H₂SO₄) at 0 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture for 30 minutes to ensure complete diazotization.

    • Add a solution of potassium iodide in water to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield the target this compound.

G cluster_0 Synthesis of this compound A 3-Chloro-2,6-diaminopyridine C 8-Amino-5-chloroimidazo[1,2-a]pyridine A->C Tschitschibabin Reaction B α-Haloketone B->C D Diazotization (NaNO₂, H⁺) C->D E Sandmeyer Reaction (KI) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications and Structure-Activity Relationships

The unique substitution pattern of the this compound core suggests its potential in several therapeutic areas, drawing parallels from the known biological activities of other halogenated imidazo[1,2-a]pyridine derivatives.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and histone deacetylases (HDACs). The presence of halogens can enhance the antiproliferative effects. For instance, a study on pyridine derivatives showed that the presence of certain functional groups enhanced their antiproliferative activity, while bulky halogen atoms sometimes led to lower activity, indicating the importance of specific substitution patterns.[5][6]

Antitubercular Activity

Imidazo[1,2-a]pyridine-3-carboxamides are a well-established class of potent antitubercular agents.[4][7] The 5-chloro-8-iodo scaffold could serve as a novel starting point for the design of new antitubercular drugs with potentially improved efficacy against multidrug-resistant strains of Mycobacterium tuberculosis.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory properties. For example, a 5-chloro-substituted imidazo[1,2-a]pyridine derivative has been identified as a potent 5-lipoxygenase (5-LO) inhibitor, an enzyme involved in the inflammatory cascade.[8]

Table 1: Representative Biological Activities of Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ClassSubstitution PatternBiological ActivityReference
Imidazo[1,2-a]pyridine-3-carboxamidesVariedAntitubercular[4]
2,3-Diarylimidazo[1,2-a]pyridinesDiaryl at C2 and C3Anticancer[9]
5-Chloro-imidazo[1,2-a]pyridine derivative5-Chloro5-LO Inhibition[8]
Imidazo[1,2-a]pyridine-based inhibitorsVariedDPP-4 Inhibition[10]

Future Directions and Conclusion

The this compound core represents a promising yet underexplored area of medicinal chemistry. The proposed synthetic strategies provide a clear path for the synthesis and diversification of this novel scaffold. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of the this compound core and its derivatives.

  • Biological Screening: Comprehensive biological evaluation of these new chemical entities against a panel of relevant targets, including cancer cell lines, microbial strains, and inflammatory enzymes.

  • Structure-Activity Relationship Studies: Systematic exploration of the SAR to identify key structural features that govern biological activity and to optimize lead compounds.

  • Pharmacokinetic Profiling: In vitro and in vivo evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.

G cluster_1 Drug Discovery Workflow A Synthesis of This compound Derivatives B Biological Screening (Anticancer, Antimicrobial, etc.) A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Optimization C->D E Pharmacokinetic (ADME) Profiling D->E F Preclinical Development E->F

Caption: A typical drug discovery workflow for novel chemical entities.

References

  • ACS Omega: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ([Link])

  • BIO Web of Conferences: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ([Link])

  • National Institutes of Health: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. ([Link])

  • RSC Publishing: Synthesis of imidazo[1,2-a]pyridines: a decade update. ([Link])

  • Organic Chemistry Portal: Imidazo[1,2-a]pyridine synthesis. ([Link])

  • PubMed: Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. ([Link])

  • PubMed Central: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ([Link])

  • RSC Publishing: Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. ([Link])

  • PubMed: Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. ([Link])

  • MDPI: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ([Link])

  • PubMed: Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. ([Link])

  • ResearchGate: Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ([Link])

  • PubMed: Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO. ([Link])

  • PubMed: Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ([Link])

  • ResearchGate: Transition-metal-free regioselective C-H halogenation of imidazo[1,2-]: A pyridines: Sodium chlorite/bromite as the halogen source. ([Link])

  • MDPI: Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. ([Link])

  • ACS Publications: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ([Link])

  • MDPI: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ([Link])

  • PubMed: Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. ([Link])

  • PubMed: The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. ([Link])

  • ScienceDirect: Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. ([Link])

  • National Institutes of Health: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ([Link])

Sources

A Senior Application Scientist's Guide to the In Silico Prediction of 5-Chloro-8-iodoimidazo[1,2-a]pyridine Properties

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutically significant molecules.[1][2] This guide provides an in-depth, technical walkthrough for the in silico characterization of a specific, novel derivative: 5-Chloro-8-iodoimidazo[1,2-a]pyridine. In the high-stakes, resource-intensive world of drug discovery, the ability to accurately predict a compound's physicochemical, pharmacokinetic, and toxicological properties before synthesis is not merely an advantage; it is a necessity.[3][4] This document outlines a validated, multi-tiered computational workflow, synthesizing data from various predictive models to construct a comprehensive profile of the target molecule. We will delve into the causality behind methodological choices, establish a self-validating system of protocols, and ground all claims in authoritative scientific sources.

Introduction: The Imperative of Early-Stage Computational Insight

The journey from a hit compound to a marketable drug is notoriously long and expensive, with failures often occurring in late-stage development due to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) or toxicity profiles.[5] In silico toxicology and ADME predictions have emerged as indispensable tools to mitigate this risk, allowing for the early and cost-effective screening of vast numbers of virtual compounds.[3][6][7] By identifying potential liabilities before a chemist even steps into the lab, we can prioritize resources, refine molecular design, and dramatically increase the probability of success.[4][8]

The imidazo[1,2-a]pyridine core is of particular interest due to its synthetic versatility and broad spectrum of biological activities, with derivatives showing promise as antituberculosis, antimicrobial, and anti-ulcer agents.[9][10][11] Our target molecule, this compound, introduces specific halogen substitutions that are expected to significantly modulate its properties. This guide will systematically predict these properties.

Molecular Profile: this compound

PropertyValue
Molecular Formula C₇H₄ClIN₂
Canonical SMILES C1=CN2C(=N1)C(=CC=C2I)Cl
Molecular Weight 306.48 g/mol
Structure

The Integrated In Silico Evaluation Workflow

A robust computational assessment relies not on a single algorithm, but on the convergence of evidence from multiple, complementary models. Our workflow is designed to systematically evaluate the molecule from its fundamental physicochemical nature to its potential interactions within a biological system.

In_Silico_Workflow cluster_Input Input cluster_PhysChem Physicochemical Prediction cluster_PK Pharmacokinetic (ADME) Prediction cluster_Tox Toxicology Prediction cluster_Output Output & Decision SMILES Molecule Input (SMILES: C1=CN2C(=N1)C(=CC=C2I)Cl) LogP Lipophilicity (LogP) SMILES->LogP QSPR Models Solubility Aqueous Solubility (LogS) SMILES->Solubility QSPR Models pKa pKa SMILES->pKa QSPR Models GI GI Absorption SMILES->GI ADME Models BBB BBB Penetration SMILES->BBB ADME Models CYP CYP450 Metabolism SMILES->CYP ADME Models Pgp P-gp Substrate SMILES->Pgp ADME Models hERG hERG Inhibition SMILES->hERG Toxicity Models Muta Mutagenicity SMILES->Muta Toxicity Models Hepato Hepatotoxicity SMILES->Hepato Toxicity Models LogP->GI Informs PK LogP->BBB Informs PK Profile Comprehensive Profile LogP->Profile Solubility->GI Informs PK Solubility->BBB Informs PK Solubility->Profile pKa->Profile GI->Profile BBB->Profile CYP->Profile Pgp->Profile hERG->Profile Muta->Profile Hepato->Profile Decision Go / No-Go Decision (Synthesis & In Vitro Testing) Profile->Decision ADME_Evaluation cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion Molecule 5-Chloro-8-iodo- imidazo[1,2-a]pyridine GI High GI Absorption (Predicted) Molecule->GI BBB High BBB Permeability (Predicted) Molecule->BBB PPB High Plasma Protein Binding (Likely, due to high LogP) Molecule->PPB CYP_Inhib CYP1A2, 2C9, 3A4 Inhibitor (Predicted) Molecule->CYP_Inhib Pgp Not a P-gp Substrate (Predicted) Molecule->Pgp Decision_Tree Start In Silico Profile Complete Check_hERG hERG Risk Predicted? Start->Check_hERG Check_CYP Broad CYP Inhibition? Check_hERG->Check_CYP No Stop_hERG STOP: High Cardiotoxicity Risk. Redesign to Mitigate. Check_hERG->Stop_hERG Yes Stop_CYP STOP: High DDI Risk. Redesign to Improve Selectivity. Check_CYP->Stop_CYP Yes Proceed PROCEED: Synthesize for In Vitro Assay. Prioritize hERG & CYP Testing. Check_CYP->Proceed No

Sources

A Senior Application Scientist's Guide to Computational Exploration of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Privileged Scaffold to Rational Drug Design

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-bridged heterocyclic system is not merely a synthetic curiosity; it is the structural cornerstone of numerous therapeutic agents, including the well-known drugs zolpidem and alpidem.[1] Its rigid, planar structure and versatile substitution points have given rise to a vast chemical space, yielding compounds with a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2]

However, navigating this vast chemical space to identify potent, selective, and safe drug candidates is a monumental task. Traditional synthesis and screening, while indispensable, can be resource-intensive and time-consuming. This is where computational chemistry emerges as a critical partner, transforming the drug discovery process from one of serendipity to one of rational, predictive design.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key computational methodologies applied to the imidazo[1,2-a]pyridine scaffold. It is structured not as a rigid list of instructions, but as a logical workflow that mirrors the modern drug discovery cascade. We will move from understanding the fundamental electronic nature of the scaffold to predicting its interaction with complex biological systems, providing both the "why" (the scientific rationale) and the "how" (the practical workflow) at each stage.

Section 1: Foundational Analysis with Quantum Mechanics (DFT)

Expertise & Experience: Before we can predict how a molecule will interact with a biological target, we must first understand the molecule itself. The starting point for any rigorous computational study is to probe the intrinsic electronic properties of the imidazo[1,2-a]pyridine derivatives. Density Functional Theory (DFT) is the workhorse for this task. It provides a robust framework for understanding electron distribution, which dictates the molecule's reactivity, stability, and potential for non-covalent interactions.[3] By calculating properties like Frontier Molecular Orbitals (HOMO-LUMO), we can quantify the molecule's electron-donating and accepting capabilities, offering a direct line of sight into its chemical reactivity.[4]

Protocol: DFT-Based Structural and Electronic Characterization
  • Structure Preparation:

    • Draw the 2D structure of the imidazo[1,2-a]pyridine derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (MM2) or semi-empirical methods (AM1) to obtain a reasonable starting conformation.[5]

  • DFT Geometry Optimization:

    • Select a DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely validated choice that balances accuracy and computational cost for this class of heterocyclic compounds.[3]

    • Submit the initial 3D structure to a quantum chemistry software package (e.g., Gaussian 09) for full geometry optimization.[3][4] This step finds the lowest energy conformation of the molecule in the gas phase.

  • Validation of Minima:

    • Perform a frequency calculation on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum on the potential energy surface.[6]

  • Property Calculation & Analysis:

    • From the optimized structure's output file, extract key electronic descriptors:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap (ΔE_gap) between HOMO and LUMO is a critical indicator of chemical stability and reactivity.[3]

      • Molecular Electrostatic Potential (MEP) Surface: Visualize the MEP map to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These are predictive of sites for electrophilic and nucleophilic attack, respectively, and are crucial for understanding potential intermolecular interactions.[3]

      • Global Reactivity Descriptors: Calculate parameters like chemical hardness (η), electrophilicity (ω), and electronic chemical potential (μ) to quantify the molecule's reactivity profile.[4]

DFT_Workflow cluster_prep Structure Preparation cluster_dft Quantum Mechanics Calculation cluster_analysis Data Analysis MolBuild 2D/3D Molecule Construction InitialOpt Initial Optimization (MM2/AM1) MolBuild->InitialOpt Generate 3D coords DFTOpt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) InitialOpt->DFTOpt Input structure FreqCalc Frequency Calculation DFTOpt->FreqCalc Confirm minimum Properties Extract Properties: HOMO/LUMO MEP Surface Reactivity Descriptors FreqCalc->Properties Validated structure

Caption: A typical workflow for DFT analysis of a novel compound.

Section 2: Predicting Biological Interactions via Molecular Docking

Trustworthiness: A self-validating protocol in drug discovery means that each step logically informs the next, with clear decision points. Once DFT provides confidence in the molecule's intrinsic properties, the next logical step is to predict its behavior in a biological context. Molecular docking is a powerful technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein.[2] This is the first and most critical step in structure-based drug design, allowing for the rapid screening of virtual libraries of imidazo[1,2-a]pyridine derivatives against a specific disease target, thereby prioritizing synthetic efforts.[5]

Protocol: Target-Based Molecular Docking
  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the imidazo[1,2-a]pyridine derivative.

    • Assign correct atom types and charges. Ensure the protonation state is appropriate for physiological pH.

  • Target (Protein) Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Research Collaboratory for Structural Bioinformatics–Protein Data Bank (RCSB-PDB).[5]

    • Prepare the protein using a molecular modeling suite (e.g., Molegro Virtual Docker, Schrödinger Maestro). This involves:

      • Removing all crystallographic water molecules and other non-essential co-factors.[5]

      • Adding hydrogen atoms.

      • Assigning correct bond orders and formal charges.

      • Performing a constrained energy minimization to relieve any steric clashes.

  • Binding Site Identification:

    • Define the active site (or "cavity") for docking.[5] If a co-crystallized ligand is present in the PDB structure, its location is the ideal definition of the binding pocket. Otherwise, cavity detection algorithms can be used to identify potential binding sites.

  • Docking Simulation:

    • Place the prepared ligand in the defined binding site.

    • Run the docking algorithm (e.g., MolDock Simplex Evolution).[5] The algorithm will explore various conformations and orientations of the ligand within the active site.

    • The simulation generates multiple possible binding poses, each with a corresponding docking score (e.g., in kcal/mol), which estimates the binding free energy.

  • Pose Analysis and Interpretation:

    • Analyze the top-scoring poses. The best pose is not always the one with the absolute lowest energy score but the one that exhibits chemically sensible interactions.

    • Visualize the ligand-protein complex to identify key interactions: hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions with key amino acid residues in the active site.[4]

    • Compare the binding mode and score to a known inhibitor or the native ligand, if available.

Docking_Workflow cluster_inputs Input Preparation cluster_process Docking Simulation cluster_output Results Analysis Ligand Ligand Preparation (3D Structure, Charges) RunDocking Execute Docking Algorithm Ligand->RunDocking Protein Protein Preparation (from PDB, Add H, Remove H2O) DefineSite Define Binding Site (Cavity Detection) Protein->DefineSite DefineSite->RunDocking AnalyzePoses Analyze Binding Poses & Docking Scores RunDocking->AnalyzePoses Visualize Visualize Interactions (H-bonds, Hydrophobic, etc.) AnalyzePoses->Visualize

Caption: Standard workflow for molecular docking studies.

Data Presentation: Comparative Docking Scores

Summarizing docking results in a table allows for direct comparison of the binding affinities of different derivatives against various targets.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
IPAO DerivativeBreast Cancer Protein1JNX-4.17[2]
IPAO DerivativeLiver Cancer Protein2JW2-4.16[2]
IPAO DerivativeLung Cancer Protein4ZXT-5.84[2]
Azo-Derivative 4bBacterial GyrB--10.4[3]

Section 3: Advanced Modeling: From Static Pictures to Dynamic Systems

Authoritative Grounding: While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. To build a more robust and trustworthy model, we must account for this dynamism. Molecular Dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models provide this deeper layer of validation and prediction.

Molecular Dynamics (MD) Simulations

Expertise & Experience: The purpose of an MD simulation is to assess the stability of the predicted ligand-protein complex from docking.[3] By simulating the movement of every atom in the system over time (typically nanoseconds), we can verify if the key interactions identified in the docking pose are maintained in a more physiologically relevant, solvated environment. A stable complex in an MD simulation lends much higher confidence to the docking prediction.

  • System Setup: The starting point is the best-ranked pose from the molecular docking study.

  • Solvation: The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Minimization: The energy of the entire system is minimized to remove bad contacts or steric clashes, particularly with the newly added water molecules.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm) while restraints on the protein and ligand are slowly released. This allows the water molecules and protein side chains to relax around the ligand.

  • Production Run: A full, unrestrained simulation is run for a set period (e.g., 100 ns).[3] The coordinates of all atoms are saved at regular intervals, creating a "trajectory."

  • Trajectory Analysis: The trajectory is analyzed to assess stability. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their starting positions. A low, stable RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues to identify flexible regions.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and other interactions throughout the simulation.

MD_Workflow Start Start with Best Docked Pose Setup System Setup: Solvation (Water Box) + Ionization Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate System Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis: RMSD, RMSF, Interaction Stability Production->Analysis

Caption: Key stages of a molecular dynamics simulation workflow.

Pharmacophore Modeling and 3D-QSAR

Expertise & Experience: When you have a series of related imidazo[1,2-a]pyridine compounds with known biological activities, the goal shifts from analyzing a single compound to building a predictive model for the entire class. A pharmacophore model identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for activity.[7] A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model then uses this pharmacophore-based alignment to build a statistical model that can predict the activity of new, unsynthesized molecules.[7] This is a cornerstone of lead optimization.

  • Dataset Preparation:

    • Compile a dataset of imidazo[1,2-a]pyridine analogues with a consistent set of measured biological activities (e.g., IC50 or MIC values).

    • Divide the dataset into a training set (to build the model) and a test set (to validate the model's predictive power).[7]

  • Pharmacophore Hypothesis Generation:

    • Using software like PHASE, generate pharmacophore hypotheses based on the structures of the most active compounds. A common hypothesis might consist of features like two hydrophobic groups, two aromatic rings, and a positive ionizable feature (HHPRR).[7]

  • Ligand Alignment:

    • Align all molecules in the training and test sets to the best-ranked pharmacophore hypothesis. This ensures that all structures are compared in a biologically relevant orientation.

  • 3D-QSAR Model Building:

    • Generate a 3D grid around the aligned molecules.

    • Calculate steric and electrostatic interaction fields at each grid point.

    • Use statistical methods (e.g., Partial Least Squares) to build a mathematical equation correlating the variations in these fields with the variations in biological activity.

  • Model Validation:

    • Assess the statistical quality of the model using the training set (e.g., R² value).

    • Crucially, use the model to predict the activity of the test set molecules (which were not used to build the model). A high correlation coefficient for the test set (Q²) and a low Root Mean Square Error (RMSE) indicate a robust and predictive model.[7]

Section 4: In Silico Profiling for Drug-Likeness (ADMET)

Trustworthiness: A potent molecule is useless if it cannot reach its target in the body or if it is toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical self-validating step to eliminate compounds destined for failure. These in silico predictions, often based on well-established rules like Lipinski's Rule of Five, provide essential filters in the drug design process.[5]

Protocol: ADMET and Drug-Likeness Prediction
  • Input Structures: Provide the 2D or 3D structures of the lead candidates to a specialized software package (e.g., QikProp, Discovery Studio).[5][7]

  • Calculate Descriptors: The software calculates a range of pharmaceutically relevant properties.

  • Analysis: Compare the calculated values against accepted ranges for orally bioavailable drugs. This serves as a go/no-go decision point for advancing a compound to synthesis.

Data Presentation: Key ADMET Properties
PropertyAcceptable RangeSignificance
Molecular Weight (MW)< 500 DaSize affects absorption and distribution.[5]
LogP (Lipophilicity)≤ 5Governs solubility and membrane permeability.[5]
H-Bond Donors (nHBD)≤ 5Influences solubility and binding.[5]
H-Bond Acceptors (nHBA)≤ 10Influences solubility and binding.[5]
TPSA< 140 ŲPolar Surface Area; predicts membrane permeability.[3]
% Human Oral Absorption> 80%Predicts bioavailability after oral administration.[7]
Blood-Brain Barrier (BBB)Low/No PenetrationDesirable for peripherally acting drugs to avoid CNS side effects.[3]

Conclusion: An Integrated, Multi-Scale Approach

The computational investigation of the imidazo[1,2-a]pyridine scaffold is not a linear process but an iterative cycle of design, prediction, and validation. It begins with a quantum mechanical understanding of the molecule, progresses to predicting its interactions with biological targets, and is refined by assessing its dynamic stability and drug-like properties.

Each computational tool—DFT, docking, MD, QSAR, and ADMET prediction—provides a different piece of the puzzle. When integrated, they form a powerful, rational drug design engine. This multi-scale approach allows scientists to rapidly screen vast numbers of virtual compounds, prioritize the most promising candidates for synthesis, and intelligently optimize lead compounds by understanding their structure-activity relationships at an atomic level. By embracing this synergy between computational prediction and experimental validation, the path from a privileged scaffold to a life-saving therapeutic becomes clearer, faster, and more efficient.

References

  • Kumar, A., Sharma, S., Sharma, R., & Singh, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • Shaikh, R., Sigalapalli, D. K., Shaik, A. B., & Patel, S. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini reviews in medicinal chemistry. Available at: [Link]

  • El-Sayed, M. F., Al-Ayed, A. S., El-Hiti, G. A., & Al-Kahtani, A. A. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Shaikh, R., Sigalapalli, D. K., Shaik, A. B., & Patel, S. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Mini reviews in medicinal chemistry. Available at: [Link]

  • Mali, S. N., & Chaudhari, P. M. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal. Available at: [Link]

  • Kumar, A., Sharma, S., Sharma, R., & Singh, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]

  • El-Massaoudi, M., Aouine, Y., El-Ghozlani, M., & El-Bkouj, M. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Protocol for the Synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including antiviral, anticancer, anti-inflammatory, and anxiolytic agents.[2][3] Halogenated derivatives of this scaffold are of particular importance as they serve as versatile synthetic intermediates, enabling further molecular diversification through cross-coupling reactions.

This application note provides a comprehensive, two-step protocol for the synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine, a valuable building block for chemical library synthesis. The protocol is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also a detailed explanation of the chemical principles and experimental choices that ensure a reliable and reproducible outcome. The synthesis proceeds via two distinct phases:

  • Cyclocondensation: Formation of the core imidazo[1,2-a]pyridine ring system to yield the 5-chloro intermediate.

  • Regioselective Iodination: Targeted C-H functionalization at the C8 position of the pyridine ring.

Overall Synthetic Scheme

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: C8-Iodination 6-Chloro-2-aminopyridine 6-Chloro-2-aminopyridine Intermediate 5-Chloroimidazo[1,2-a]pyridine 6-Chloro-2-aminopyridine->Intermediate 1. Chloroacetaldehyde 2. NaHCO3, Ethanol 3. Reflux Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product NIS, Acetonitrile Trifluoroacetic Acid (cat.) Room Temp. NIS N-Iodosuccinimide (NIS) NIS->Final_Product

Diagram 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine (Intermediate)

Principle and Rationale

The formation of the imidazo[1,2-a]pyridine core is a classic example of a cyclocondensation reaction.[4] The process begins with the nucleophilic attack of the exocyclic amino group of 6-chloro-2-aminopyridine onto the electrophilic carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular nucleophilic substitution, where the endocyclic pyridine nitrogen displaces the chloride on the adjacent carbon, forming the five-membered imidazole ring. The subsequent dehydration under reflux conditions drives the reaction to completion, yielding the aromatic fused-ring system. Ethanol is selected as the solvent for its ability to dissolve the starting materials and for its suitable boiling point for reflux. Sodium bicarbonate is added as a mild base to neutralize the hydrochloric acid generated during the cyclization, preventing potential side reactions and aiding in product isolation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
6-Chloro-2-aminopyridine128.565.00 g38.91.0
Chloroacetaldehyde (50% wt. in H₂O)78.507.30 mL46.71.2
Sodium Bicarbonate (NaHCO₃)84.014.90 g58.31.5
Ethanol (Absolute)-100 mL--
Ethyl Acetate-As needed--
Saturated NaCl solution (Brine)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-aminopyridine (5.00 g, 38.9 mmol) and absolute ethanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add sodium bicarbonate (4.90 g, 58.3 mmol) to the solution, followed by the dropwise addition of chloroacetaldehyde solution (7.30 mL, 46.7 mmol) over 5 minutes.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 6-chloro-2-aminopyridine spot indicates reaction completion.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (75 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethanol or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Chloroimidazo[1,2-a]pyridine as a solid.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Off-white to light yellow solid.

  • Purity: >97% (as determined by HPLC and NMR).

  • CAS Number: 63111-79-5[5]

Part 2: Regioselective C8-Iodination

Principle and Rationale

The second step involves the electrophilic aromatic substitution on the electron-rich imidazo[1,2-a]pyridine ring system. While the C3 position is often the most reactive site for electrophilic attack, substitution can be directed to the pyridine ring under appropriate conditions.[6] We propose the use of N-Iodosuccinimide (NIS) as the electrophilic iodine source. NIS is a mild, easy-to-handle iodinating agent that, in the presence of a strong acid catalyst like trifluoroacetic acid (TFA), generates a highly electrophilic iodine species ("I+"). The acid protonates the pyridine nitrogen, which can influence the regioselectivity of the substitution. This protocol is designed to favor iodination at the C8 position, yielding the desired final product. Acetonitrile is chosen as the solvent due to its polar, aprotic nature and its ability to dissolve both the substrate and the reagents.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
5-Chloroimidazo[1,2-a]pyridine152.583.00 g19.71.0
N-Iodosuccinimide (NIS)224.984.65 g20.71.05
Trifluoroacetic Acid (TFA)114.020.15 mL2.00.1
Acetonitrile (Anhydrous)-60 mL--
Saturated Sodium Thiosulfate (Na₂S₂O₃)-As needed--
Saturated Sodium Bicarbonate (NaHCO₃)-As needed--
Ethyl Acetate-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stir bar, dissolve 5-Chloroimidazo[1,2-a]pyridine (3.00 g, 19.7 mmol) in anhydrous acetonitrile (60 mL).

  • Reagent Addition: Add N-Iodosuccinimide (4.65 g, 20.7 mmol) to the solution in one portion. Stir for 5 minutes, then add trifluoroacetic acid (0.15 mL, 2.0 mmol) dropwise.

  • Iodination Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (7:3 hexane/ethyl acetate) until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (50 mL). Stir for 10 minutes to quench any unreacted NIS (the color of the solution should become lighter).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) to neutralize the TFA, followed by a brine wash (1 x 40 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane/EtOAc) to isolate the pure this compound.

Expected Results and Characterization
  • Yield: 60-75%

  • Appearance: Pale yellow to tan solid.

  • Purity: >98% (as determined by HPLC and NMR).

  • Key Analytical Signatures: The successful iodination at C8 can be confirmed by ¹H NMR spectroscopy, where the disappearance of the proton signal corresponding to the C8 position and characteristic shifts in the remaining aromatic protons will be observed. Mass spectrometry will show the expected molecular ion peak corresponding to the iodinated product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetaldehyde is a lachrymator and toxic; handle with care.

  • N-Iodosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • Trifluoroacetic acid is highly corrosive. Handle with extreme care.

Conclusion

This application note details a robust and reliable two-step synthesis for this compound. By providing a clear rationale for each procedural choice, from reagent selection to reaction conditions, this guide equips researchers with the necessary information to confidently reproduce this synthesis. The resulting di-halogenated product is a valuable intermediate, primed for further functionalization in the discovery and development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Guchhait, S. K., & Madaan, C. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(28), 14354-14375. Available at: [Link]

  • Kumar, S., et al. (2016). Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2/DMSO as the Catalytic Oxidation System. Chemistry – An Asian Journal, 11(20), 2855-2859. Available at: [Link]

  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • MDPI. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 25(18), 4299. Available at: [Link]

  • Pasha, M. A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37071. Available at: [Link]

  • Google Patents. (2011). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • National Center for Biotechnology Information. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22352-22368. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(42), 28247-28254. Available at: [Link]

  • MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 27(13), 4053. Available at: [Link]

  • Jain, P., et al. (2017). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 53(75), 10393-10396. Available at: [Link]

  • National Center for Biotechnology Information. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 51(2), 318-320. Available at: [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. Tetrahedron Letters, 43(29), 5047-5048. Available at: [Link]

Sources

The Strategic Application of 5-Chloro-8-iodoimidazo[1,2-a]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key structural component in drugs exhibiting a wide array of therapeutic effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The strategic functionalization of this scaffold is a pivotal aspect of drug design, enabling the fine-tuning of a molecule's pharmacological profile.

This application note focuses on a particularly valuable, functionalized derivative: 5-Chloro-8-iodoimidazo[1,2-a]pyridine . The dual halogenation at the 5- and 8-positions provides medicinal chemists with a powerful and versatile building block for the synthesis of novel therapeutics. The iodine atom at the 8-position serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. Concurrently, the chlorine atom at the 5-position can significantly influence the compound's physicochemical properties and metabolic stability, often leading to improved drug-like characteristics. This document will provide a detailed overview of the synthesis, key reactions, and applications of this important intermediate, complete with actionable protocols for researchers in the field of drug discovery.

Synthetic Strategy: A Stepwise Approach to a Versatile Intermediate

The synthesis of this compound can be achieved through a logical and efficient multi-step sequence, starting from readily available precursors. The overall strategy involves the construction of the imidazo[1,2-a]pyridine core followed by regioselective iodination.

Synthesis_Workflow A 2-Amino-6-chloropyridine B 5-Chloroimidazo[1,2-a]pyridine A->B Cyclization (e.g., with chloroacetaldehyde) C This compound B->C Regioselective Iodination (e.g., with NIS)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Chloroimidazo[1,2-a]pyridine

The initial step involves the cyclization of a substituted 2-aminopyridine. For the synthesis of the 5-chloro derivative, the logical starting material is 2-amino-6-chloropyridine.[5] The reaction with a suitable C2-synthon, such as chloroacetaldehyde, leads to the formation of the imidazo[1,2-a]pyridine ring system.

Materials:

  • 2-Amino-6-chloropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Slowly add chloroacetaldehyde (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloroimidazo[1,2-a]pyridine.

Protocol 2: Regioselective Iodination to Yield this compound

The subsequent step is the regioselective iodination of the 5-chloroimidazo[1,2-a]pyridine intermediate. Electrophilic substitution on the imidazo[1,2-a]pyridine ring typically occurs at the C-3 position. However, by starting with a pre-functionalized pyridine ring, the regioselectivity of further substitutions can be influenced. The electron-donating nature of the imidazole ring directs electrophiles to the pyridine ring, with the C-8 position being susceptible to halogenation. N-Iodosuccinimide (NIS) is a commonly used and effective reagent for this transformation.[6]

Materials:

  • 5-Chloroimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or Dichloromethane (DCM)

Procedure:

  • Dissolve 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile or DCM.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Application in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 8-iodo group is a prime site for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space around this core structure.

Cross_Coupling_Reactions Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Product_Suzuki 5-Chloro-8-(hetero)aryl-imidazo[1,2-a]pyridines Suzuki->Product_Suzuki Product_Sonogashira 5-Chloro-8-alkynyl-imidazo[1,2-a]pyridines Sonogashira->Product_Sonogashira Product_Buchwald 5-Chloro-8-amino-imidazo[1,2-a]pyridines Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of our building block, it allows for the introduction of various aryl and heteroaryl moieties at the 8-position, which is a common strategy in the design of kinase inhibitors to occupy specific hydrophobic pockets in the ATP-binding site.[7]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • To a degassed mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Sonogashira Coupling for the Synthesis of 8-Alkynyl Derivatives

The Sonogashira coupling enables the introduction of an alkyne functionality, which can act as a rigid linker to other pharmacophoric groups or interact with specific residues in the target protein.[8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq), CuI (0.04-0.1 eq), and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress.

  • Once the reaction is complete, filter off any solids and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Case Study: Imidazo[1,2-a]pyridines as Potent Kinase Inhibitors

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[10]

A recent study described the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as highly selective CDK9 inhibitors for the treatment of colorectal cancer.[10] One of the lead compounds, LB-1 , demonstrated a potent CDK9 inhibitory activity with an IC₅₀ value of 9.22 nM.[10] While the synthesis of LB-1 did not start from this compound, the structure highlights the importance of substitution at the 8-position for achieving high potency.

CompoundTarget KinaseIC₅₀ (nM)Cell LineTherapeutic AreaReference
LB-1 CDK99.22HCT116Colorectal Cancer[10]
Compound 29 CDK846-Colon Cancer[11]

The 5-chloro substituent in our building block is anticipated to enhance the drug-like properties of the final compounds. Chlorine is a common bioisostere for a methyl group and can increase metabolic stability by blocking potential sites of oxidation. Furthermore, its electron-withdrawing nature can modulate the pKa of the heterocyclic system, which can be crucial for target engagement and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual halogenation provides a strategic advantage for the rapid generation of diverse compound libraries targeting a wide range of biological targets, particularly protein kinases. The synthetic protocols outlined in this application note offer a practical guide for the preparation and utilization of this important intermediate. The continued exploration of derivatives synthesized from this scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of various diseases, including cancer and inflammatory disorders.

References

Sources

The Strategic Utility of 5-Chloro-8-iodoimidazo[1,2-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Power of Precision Halogenation

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including marketed drugs for a range of conditions.[1] The true power of this scaffold, however, is unlocked through precise functionalization, enabling chemists to meticulously tailor molecular properties to achieve high potency and selectivity for specific biological targets.

This guide focuses on a particularly valuable, difunctionalized intermediate: 5-Chloro-8-iodoimidazo[1,2-a]pyridine . The strategic placement of two distinct halogen atoms on this scaffold provides a versatile platform for building complex molecular architectures. The highly reactive C-I bond at the 8-position serves as a prime handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, while the more stable C-Cl bond at the 5-position allows for either later-stage modification or acts as a crucial electronic and steric modulator to fine-tune drug-target interactions. This dual halogenation pattern offers a pre-engineered pathway for regioselective diversification, making it an indispensable tool for generating libraries of compounds in the hit-to-lead and lead optimization phases of drug discovery.

Application Focus: A Key Building Block for Kinase Inhibitors

Kinases remain one of the most important classes of drug targets, particularly in oncology and immunology. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of potent inhibitors for various kinases, including Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinases (PI3Ks), and Receptor-Interacting Protein Kinase 2 (RIPK2).[2] The this compound intermediate is instrumental in this arena, particularly in the synthesis of next-generation inhibitors targeting inflammatory and autoimmune diseases.

Case Study: Synthesis of RIPK2 Inhibitors

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling molecule downstream of the NOD1 and NOD2 receptors, which are involved in innate immune responses.[2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory conditions. Consequently, potent and selective RIPK2 inhibitors are highly sought after as potential therapeutics.

The this compound scaffold serves as the foundational core for a novel class of RIPK2 inhibitors. The key synthetic transformation involves a Suzuki-Miyaura cross-coupling reaction at the C8-iodo position to introduce a substituted aryl or heteroaryl group, a common motif for engaging the kinase hinge region or other key binding pockets.

Below is a generalized workflow illustrating this critical step in the synthesis of a RIPK2 inhibitor.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_reagents Key Reagents cluster_product Product A 5-Chloro-8-iodoimidazo [1,2-a]pyridine C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C G 8-Aryl-5-chloroimidazo [1,2-a]pyridine (Kinase Inhibitor Core) C->G D Pd Catalyst (e.g., Pd(dppf)Cl2) D->C E Base (e.g., Na2CO3) E->C F Solvent (e.g., Dioxane/Water) F->C

Figure 1. Workflow for Suzuki Coupling.

Protocols and Methodologies

The following protocols are presented to provide a detailed, reproducible guide for researchers. The causality behind experimental choices is explained to enhance understanding and aid in troubleshooting.

Protocol 1: Synthesis of this compound

This protocol details the foundational synthesis of the key intermediate. The process begins with the cyclization of 2-amino-6-chloropyridine, followed by a regioselective iodination.

Step 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine

  • Reagents & Equipment: 2-amino-6-chloropyridine, chloroacetaldehyde (50% wt in water), sodium bicarbonate (NaHCO₃), ethanol, round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • Add chloroacetaldehyde (1.2 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield 5-chloroimidazo[1,2-a]pyridine.

  • Rationale: The reaction is a classic condensation-cyclization. Sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Ethanol is a suitable polar protic solvent for the reactants.

Step 2: Synthesis of this compound

  • Reagents & Equipment: 5-chloroimidazo[1,2-a]pyridine, N-Iodosuccinimide (NIS), Acetonitrile (ACN), round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • Dissolve 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in dry acetonitrile in a round-bottom flask under a nitrogen atmosphere.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor for the disappearance of starting material via TLC or LC-MS.

    • Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the product with dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization or column chromatography to afford pure this compound.

  • Rationale: This is an electrophilic aromatic substitution. The C8 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus the most nucleophilic site, leading to highly regioselective iodination. NIS is a convenient and effective source of an electrophilic iodine atom (I⁺). Acetonitrile is an appropriate polar aprotic solvent for this transformation.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the key diversification step, coupling the C8 position of the scaffold with a boronic acid derivative. This example is adapted from the synthesis of a RIPK2 inhibitor intermediate.[2]

  • Reagents & Equipment: this compound, (2-methoxypyridin-3-yl)boronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), sodium carbonate (Na₂CO₃), 1,4-dioxane, water, microwave vial, microwave reactor or conventional heating setup with nitrogen atmosphere.

  • Procedure:

    • In a microwave vial, combine this compound (1.0 eq), (2-methoxypyridin-3-yl)boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.1 eq).

    • Evacuate and backfill the vial with nitrogen or argon three times.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

    • Seal the vial and heat the mixture to 100 °C for 1 hour (or use a microwave reactor at 120 °C for 20 minutes). Monitor reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the desired 8-aryl-5-chloroimidazo[1,2-a]pyridine product.

  • Rationale:

    • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3]

    • Base: Sodium carbonate is a common and effective inorganic base. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4]

    • Solvent System: The mixture of dioxane and water is standard for Suzuki reactions. Dioxane solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

Data Summary: Biological Activity

The utility of this compound is demonstrated by the potent biological activity of its derivatives. The table below summarizes the inhibitory activity of compounds synthesized using the scaffold as a key starting material.

Compound IDTargetR Group at C8 PositionIC₅₀ (nM)Reference
Example 1 RIPK22-methoxypyridin-3-yl3.2[2]
Example 2 RIPK22-(dimethylamino)pyridin-3-yl1.9[2]
Example 3 RIPK22-morpholinopyridin-3-yl2.5[2]

Table 1: In vitro inhibitory activity (IC₅₀) of representative RIPK2 inhibitors synthesized from this compound. Data extracted from patent literature.[2]

Conclusion and Future Perspectives

This compound is a high-value, strategic intermediate for drug discovery. Its pre-defined and differential reactivity at the C5 and C8 positions enables rapid, regioselective, and predictable diversification, making it an ideal building block for constructing libraries of complex molecules aimed at challenging biological targets. The demonstrated success in developing potent kinase inhibitors, particularly for RIPK2, underscores its importance. Future applications will likely see this scaffold utilized in the development of inhibitors for other kinase families, as well as for targets in other therapeutic areas where the imidazo[1,2-a]pyridine core has shown promise, such as neurodegenerative diseases and infectious agents. The robust and well-understood chemistry associated with this intermediate ensures its continued relevance in the arsenal of the modern medicinal chemist.

References

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2023). WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors.
  • PubMed Central. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved January 26, 2026, from [Link]

  • PubMed Central. (2018). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved January 26, 2026, from [Link]

  • PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Retrieved January 26, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved January 26, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Retrieved January 26, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 5-Chloro-8-iodoimidazo[1,2-a]pyridine for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern precision medicine. Within the vast chemical space explored for kinase inhibition, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold."[3][4][5] Its rigid, bicyclic structure provides a robust platform for orienting substituents into the ATP-binding pocket of kinases, while its synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[3][6][7]

This guide focuses on a particularly valuable derivative: 5-Chloro-8-iodoimidazo[1,2-a]pyridine . The strategic placement of halogen atoms at the C5 and C8 positions offers distinct advantages for medicinal chemists. The C5-chloro group can enhance binding affinity through specific interactions within the kinase active site and improve metabolic stability. More importantly, the C8-iodo group serves as a highly versatile synthetic handle. Its susceptibility to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) enables the rapid generation of diverse compound libraries, which is essential for systematic Structure-Activity Relationship (SAR) studies.[8] This allows researchers to efficiently explore the chemical space around the core scaffold to identify inhibitors with superior efficacy and safety profiles against key kinase targets like PI3K, Akt, and mTOR.[6][9]

Section 1: Synthetic Strategy & Core Compound Preparation

The power of the this compound scaffold lies in its accessible synthesis, which allows for the late-stage introduction of diversity elements. The general approach involves the cyclization of a substituted 2-aminopyridine followed by directed halogenation.

General Synthetic Workflow

The preparation of the core scaffold and its subsequent diversification is a multi-step process designed for flexibility and efficiency. The C8-iodo position is the primary point for introducing various aryl, heteroaryl, or alkyl groups to probe the solvent-exposed regions of the kinase ATP-binding site.

G cluster_0 Core Synthesis cluster_1 Functionalization A 2-Amino-6-chloropyridine C 5-Chloroimidazo[1,2-a]pyridine A->C Cyclocondensation B α-Haloketone B->C D This compound C->D Iodination (e.g., NIS) C->D F Diversified Kinase Inhibitor Library (5-Chloro-8-R-imidazo[1,2-a]pyridine) D->F Pd-Catalyzed Suzuki Coupling D->F E Boronic Acid / Ester (R-B(OR)2) E->F

Caption: Synthetic workflow for kinase inhibitor library generation.

Protocol: Synthesis of 6-chloro-3-iodoimidazo[1,2-a]pyridine

This protocol details a representative synthesis of a functionalized imidazo[1,2-a]pyridine core, which serves as a key intermediate.[8] The logic here is to first establish the core heterocyclic system and then introduce the iodine handle for subsequent diversification.

Principle: This two-step procedure first involves a condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound to form the bicyclic imidazo[1,2-a]pyridine ring system.[10] The subsequent step is an electrophilic aromatic substitution using N-Iodosuccinimide (NIS) to regioselectively install an iodine atom at the C3 position (or C8, depending on the starting aminopyridine), which is activated for this reaction.

Materials:

  • 5-Chloropyridin-2-amine

  • 2-Chloroacetaldehyde (50% wt. solution in water)

  • Ethanol (EtOH)

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 5% aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, TLC plates, rotary evaporator.

Step-by-Step Methodology:

Step 1: Synthesis of 6-chloroimidazo[1,2-a]pyridine

  • To a round-bottom flask, add 5-chloropyridin-2-amine (1.0 eq) and ethanol.

  • Stir the mixture at room temperature until the amine is fully dissolved.

  • Add 2-chloroacetaldehyde (1.2 eq) dropwise to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel to obtain the pure 6-chloroimidazo[1,2-a]pyridine.

Step 2: Iodination to 6-chloro-3-iodoimidazo[1,2-a]pyridine

  • Dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in DMF in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with 5% aqueous Na₂S₂O₃ solution (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the final 6-chloro-3-iodoimidazo[1,2-a]pyridine.[8]

Section 2: Targeting Kinase Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against several key kinases involved in cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[6][9]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6][9] Imidazo[1,2-a]pyridine-based inhibitors often function as ATP-competitive inhibitors, binding to the kinase domain of PI3K or mTOR and preventing the phosphorylation of their downstream substrates.[9]

G RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 5-Chloro-8-R-Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits G cluster_0 Assay Steps cluster_1 Outcome A 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor B 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent A->B C 3. Convert ADP to ATP Add Kinase Detection Reagent B->C D 4. Generate Light Luciferase/Luciferin Reaction C->D E 5. Measure Signal Luminescence Plate Reader D->E F High Inhibition = Low Kinase Activity = Low ADP = Low Light Signal E->F G Low Inhibition = High Kinase Activity = High ADP = High Light Signal E->G

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.

  • Initiate Reaction: Add the target kinase to the master mix and immediately dispense the complete reaction mix into the wells containing the pre-plated compounds.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. A decrease in signal in treated cells compared to untreated controls indicates a reduction in cell proliferation or cytotoxicity induced by the test compound. [11] Materials:

  • Cancer cell line with an activated target pathway (e.g., A375 melanoma cells) [9]* Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compounds to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Return the plate to the incubator and incubate for a specified period (e.g., 48 or 72 hours). [9]4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability versus the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The this compound scaffold represents a synthetically versatile and highly effective starting point for the development of novel kinase inhibitors. The C8-iodo group, in particular, provides an invaluable tool for medicinal chemists, enabling rapid and systematic exploration of SAR through modern cross-coupling chemistry. The demonstrated success of this scaffold in generating potent inhibitors of the PI3K/Akt/mTOR pathway underscores its potential.

Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these inhibitors. Further diversification at the C8 position could lead to the discovery of inhibitors for other kinase families, expanding the therapeutic utility of this privileged chemical scaffold.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Publications. URL: [Link]

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Source: Spandidos Publications. URL: [Link]

  • Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Source: PubMed. URL: [Link]

  • Title: Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Source: PubMed. URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Source: ACS Publications. URL: [Link]

  • Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Source: PubMed. URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Source: CORE. URL: [Link]

  • Title: Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Source: PubMed. URL: [Link]

  • Title: Imidazo[1,2-a]pyridine synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Pyridine Compounds with Antimicrobial and Antiviral Activities. Source: MDPI. URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PubMed Central. URL: [Link]

  • Title: Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Source: Letters in Applied NanoBioScience. URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines: a decade update. Source: Royal Society of Chemistry. URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Source: PLOS One. URL: [Link]

  • Title: Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Source: ResearchGate. URL: [Link]

  • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Source: PubMed. URL: [Link]

  • Title: Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Source: Google Patents.
  • Title: Kinase assays. Source: BMG LABTECH. URL: [Link]

  • Title: Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Source: PubMed Central. URL: [Link]

  • Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Source: MDPI. URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. URL: [Link]

  • Title: Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Source: PubMed. URL: [Link]

  • Title: Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Source: MDPI. URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Chloro-8-iodoimidazo[1,2-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in drug discovery, and successful, reproducible synthesis is key to advancing research.[1][2][3][4]

This document moves beyond a simple protocol, offering in-depth troubleshooting and practical FAQs to address the common challenges encountered in the laboratory. Our goal is to empower you with the scientific understanding to not only execute the synthesis but also to optimize and troubleshoot it effectively.

Core Synthesis Protocol: Modified Tschitschibabin Reaction

The most reliable and common route to this scaffold is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[4][5] This protocol provides a robust baseline for your experiments.

Reaction Scheme:

Experimental Protocol:
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloro-3-iodopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (EtOH) or dioxane to create a ~0.2 M solution. Stir until the starting material is fully dissolved.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.2 eq). Causality Note: Using the acetal form of bromoacetaldehyde is critical. Free bromoacetaldehyde is unstable and prone to polymerization, which is a primary cause of low yields and tar formation. The acetal is a stable precursor that hydrolyzes in situ under acidic conditions to generate the reactive aldehyde.

  • Reaction Initiation: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl, 3-5 drops) or a sulfonic acid like p-toluenesulfonic acid (p-TSA, 0.1 eq), to facilitate the in situ deprotection of the acetal and catalyze the cyclization.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent). Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product is typically more nonpolar (higher Rf) than the starting aminopyridine.

  • Work-up: Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.

    • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Reduce the solvent volume in vacuo.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. The resulting residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

dot

Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.

Question 1: My reaction yielded very little or no product. What went wrong?

  • Probable Cause A: Purity of Starting Materials. The 2-amino-6-chloro-3-iodopyridine precursor can be challenging to prepare and purify. Any impurities can interfere with the reaction. Similarly, the α-halocarbonyl reagent must be of high quality.

    • Solution: Always verify the purity of your starting materials via ¹H NMR, LC-MS, and melting point analysis before starting the reaction. If necessary, recrystallize or re-purify the aminopyridine.

  • Probable Cause B: Ineffective Reaction Conditions. The choice of solvent and temperature is crucial. While ethanol is common, for less reactive substrates, a higher boiling point solvent may be necessary.

    • Solution: If refluxing in ethanol fails, consider switching to dioxane or N,N-dimethylformamide (DMF). Be aware that DMF can be difficult to remove during work-up. See the table below for starting points on optimization.

  • Probable Cause C: Degradation. The iodo-substituent can be sensitive, and the product itself may degrade under prolonged heating in the presence of acid.

    • Solution: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. Monitor the reaction closely and avoid unnecessarily long reaction times. If degradation is suspected, attempt the reaction at a slightly lower temperature for a longer period.

Question 2: My TLC plate shows multiple spots, and the final product is impure. What are these side products?

  • Probable Cause A: Polymerization of the Aldehyde. This is the most common side reaction, resulting in a dark, tarry crude product. It occurs when using unprotected α-haloaldehydes.[6]

    • Solution: As stated in the core protocol, exclusively use a protected form like bromoacetaldehyde diethyl acetal. The slow, in situ generation of the aldehyde keeps its concentration low, favoring the desired bimolecular reaction over polymerization.

  • Probable Cause B: Formation of Regioisomers. While less common for this specific substrate, alternative cyclization pathways can occur if other nucleophilic sites are present. For the synthesis of imidazo[1,2-a]pyridines in general, regioisomeric products are a known issue depending on the substitution pattern of the starting aminopyridine.[7]

    • Solution: The mechanism for this reaction is well-established and highly regioselective. If you suspect regioisomers, a thorough characterization of the side product by 2D NMR (NOESY) will be required to confirm its structure. This is rarely an issue for the title compound.

Question 3: The reaction starts but then stalls, with significant starting material remaining even after prolonged heating. Why?

  • Probable Cause A: Inactive Catalyst. The acid catalyst is essential for the cyclization-dehydration step. If the acid is old, hydrated, or neutralized by basic impurities in the starting materials or solvent, the reaction will not proceed to completion.

    • Solution: Use a fresh bottle of acid catalyst. If using a solid catalyst like p-TSA, ensure it is anhydrous. You can try adding a second small portion of catalyst if the reaction has stalled for several hours, but be mindful that this can also promote decomposition.

  • Probable Cause B: Insufficient Temperature. The final dehydration step to form the aromatic imidazo[1,2-a]pyridine ring requires a significant energy input.

    • Solution: Ensure your reaction is maintaining a vigorous reflux. Check the temperature of your heating mantle/oil bath. If scaling up, be aware that achieving the same internal temperature may require a higher external temperature.

Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for this reaction? A: The primary hazard is the α-halocarbonyl reagent (bromoacetaldehyde acetal). α-haloketones and aldehydes are lachrymatory (tear-inducing) and are alkylating agents. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Q: Can I use a different α-carbonyl compound? A: Yes, this is a versatile reaction. Using α-bromoketones instead of α-bromoaldehydes will result in a substituted product at the 2-position of the imidazo[1,2-a]pyridine core. This is a common strategy for building molecular diversity.[8]

Q: My purification by column chromatography is difficult, with the product smearing or co-eluting with impurities. Any tips? A: Imidazo[1,2-a]pyridines can be somewhat basic, leading to tailing on silica gel.

  • Tip 1: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system. This will neutralize the acidic sites on the silica gel and result in sharper peaks and better separation.

  • Tip 2: If the product is sufficiently crystalline, attempt a recrystallization before chromatography to remove the bulk of impurities.

Q: Are there alternative, more "green" synthesis methods? A: Yes, the field is actively developing more environmentally friendly protocols. Methods using water as a solvent, microwave-assisted synthesis to reduce reaction times, and metal-free catalytic systems have been reported for the general synthesis of this scaffold.[2][7][9] For example, some syntheses utilize iodine itself as a catalyst in multicomponent reactions.[10]

Mechanistic Overview

Understanding the reaction mechanism is key to troubleshooting. The synthesis proceeds through a well-established pathway.

dot

ReactionMechanism SM 2-Amino-6-chloro- 3-iodopyridine Intermediate1 Pyridinium Intermediate (SN2 Adduct) SM->Intermediate1 1. SN2 Attack Haloketone α-Bromoacetaldehyde (from acetal) Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 2. Intramolecular Condensation Product 5-Chloro-8-iodo- imidazo[1,2-a]pyridine Intermediate2->Product 3. Dehydration (-H2O, Acid Cat.)

Caption: Mechanism of the Tschitschibabin synthesis.

  • S_N2 Alkylation: The nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-bromoacetaldehyde, displacing the bromide ion.

  • Intramolecular Condensation: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.

  • Dehydration: Under acidic and thermal conditions, this intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Optimization Parameters Summary

ParameterStandard ConditionOptimization StrategyRationale & Key Considerations
Solvent EthanolDioxane, DMF, AcetonitrileHigher boiling points can increase reaction rate, but may also promote side reactions. Match solvent polarity to substrate solubility.
Temperature Reflux (~80 °C)80 - 140 °CMust be high enough for the final dehydration step. Monitor for decomposition at higher temperatures.
Catalyst HCl (catalytic)p-TSA, H₂SO₄A strong Brønsted acid is required. Ensure catalyst is not quenching by basic impurities.
Stoichiometry 1.2 eq α-halocarbonyl1.1 - 1.5 eqA slight excess of the electrophile is generally optimal to ensure full consumption of the more valuable aminopyridine.
Atmosphere AirNitrogen, ArgonAn inert atmosphere is recommended to prevent potential oxidative side reactions, especially for sensitive substrates.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 26, 2026, from [Link]

  • Bagh, B., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved January 26, 2026, from [Link]

  • Gámez-Montaño, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved January 26, 2026, from [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved January 26, 2026, from [Link]

  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved January 26, 2026, from [Link]

  • Hajra, A., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • de Oliveira, C. S., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
  • Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important heterocyclic compound. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic protocols effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Question: My overall yield for the two-step synthesis of this compound is consistently below 40%. What are the likely causes and how can I improve it?

Answer: A low overall yield can stem from inefficiencies in either the initial cyclization to form the 5-chloroimidazo[1,2-a]pyridine core or the subsequent iodination step.

Potential Causes & Solutions:

  • Incomplete Cyclization: The initial reaction between 2-amino-5-chloropyridine and an α-haloketone (e.g., chloroacetaldehyde) can be sluggish.

    • Causality: The nucleophilicity of the pyridine nitrogen is crucial for the initial alkylation, followed by intramolecular cyclization. Sub-optimal reaction conditions can lead to a significant amount of unreacted starting material.

    • Troubleshooting Protocol:

      • Solvent Choice: Ensure you are using an appropriate solvent. While ethanol or methanol are common, higher boiling point solvents like DMF or DMA can sometimes improve yields for less reactive substrates.[1]

      • Temperature Control: Refluxing is a standard condition. Ensure your reaction is reaching and maintaining the appropriate temperature. For sensitive substrates, a gradual increase in temperature might be beneficial.

      • Base Addition: The presence of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is often necessary to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the starting aminopyridine, rendering it unreactive.

      • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting materials. If the reaction stalls, consider incremental heating or the addition of more reagent.

  • Sub-optimal Iodination: The regioselectivity and efficiency of the iodination step are critical.

    • Causality: Electrophilic iodination of the imidazo[1,2-a]pyridine ring is highly regioselective, favoring the C3, C5, and C8 positions. The directing effects of the existing chloro group and the electronics of the heterocyclic system will influence the outcome. The C8 position is generally activated towards electrophilic substitution. However, improper choice of iodinating agent or reaction conditions can lead to side products or incomplete reaction.

    • Troubleshooting Protocol:

      • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation. Other reagents like iodine monochloride (ICl) or molecular iodine with an oxidizing agent can also be used. The reactivity of the chosen reagent should be matched to the substrate.

      • Solvent and Temperature: Acetonitrile or dichloromethane are suitable solvents for iodination with NIS. These reactions are often carried out at room temperature. Elevated temperatures can sometimes lead to the formation of di-iodinated or other side products.

      • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. An excess can lead to over-iodination. Start with 1.05-1.1 equivalents of the iodinating agent and adjust as needed based on reaction monitoring.

Issue 2: Presence of an Unexpected Isomer in the Final Product

Question: My NMR and LC-MS data suggest the presence of an isomer of this compound. What could this be and how do I prevent its formation?

Answer: The most likely isomeric impurity is a regioisomer formed during the iodination step.

Potential Isomeric Impurities:

Impurity NamePotential Origin
5-Chloro-3-iodoimidazo[1,2-a]pyridineIncorrect regioselectivity during iodination. The C3 position is also activated for electrophilic substitution.
5-Chloro-7-iodoimidazo[1,2-a]pyridineLess common, but possible under certain conditions or with specific directing groups.
3,5-Dichloro-8-iodoimidazo[1,2-a]pyridineIf the starting material was 2-amino-3,5-dichloropyridine instead of 2-amino-5-chloropyridine.

Root Cause Analysis and Prevention:

  • Regioselectivity of Iodination: The electronic properties of the imidazo[1,2-a]pyridine ring system direct electrophilic substitution primarily to the C3 and C8 positions. The presence of the chloro group at C5 can further influence this.

    • Mechanism Insight: The lone pair on the bridgehead nitrogen (N4) can be delocalized to C3 and C8, increasing their nucleophilicity. The choice of iodinating agent and reaction conditions can fine-tune the selectivity.

    • Preventative Measures:

      • Milder Iodinating Agents: Using a less reactive iodinating agent, such as molecular iodine in the presence of a mild base, can sometimes improve selectivity for the most activated position.

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity.

      • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile. Experiment with different solvents like acetonitrile, DMF, or chlorinated solvents to optimize for the desired isomer.

Purification Strategy:

  • Column Chromatography: Isomers of halogenated imidazo[1,2-a]pyridines can often be separated by silica gel column chromatography. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.

  • Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The common impurities can be categorized based on their origin in the synthetic sequence:

  • Starting Material Impurities:

    • 2-Amino-3,5-dichloropyridine: If present in the 2-amino-5-chloropyridine starting material, it will lead to the formation of 3,5-dichloro-8-iodoimidazo[1,2-a]pyridine.

    • Isomers of 2-amino-5-chloropyridine: Positional isomers can lead to different imidazo[1,2-a]pyridine cores.

  • Cyclization Step Byproducts:

    • Unreacted 2-amino-5-chloropyridine: Incomplete reaction will carry over this starting material.

    • Polymerization products: α-Haloketones can be unstable and may polymerize under basic conditions.

  • Iodination Step Byproducts:

    • 5-Chloroimidazo[1,2-a]pyridine: The un-iodinated precursor will be a major impurity if the reaction is incomplete.

    • 5-Chloro-3,8-diiodoimidazo[1,2-a]pyridine: Over-iodination can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.

    • Regioisomers of iodination: As discussed in Issue 2, isomers such as 5-chloro-3-iodoimidazo[1,2-a]pyridine may be formed.

Q2: How can I confirm the structure of my final product and identify any impurities?

A2: A combination of analytical techniques is essential for unambiguous structure elucidation and impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the substitution pattern on the imidazo[1,2-a]pyridine ring. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, which is crucial for identifying byproducts like di-iodinated species or unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample and to quantify the levels of different impurities. Developing a robust HPLC method is critical for process control.

Q3: Are there any stability concerns with this compound?

A3: Halogenated aromatic compounds, particularly those with iodine, can be sensitive to light and may undergo degradation over time. It is advisable to store the final compound in a cool, dark, and dry place, preferably under an inert atmosphere.[2] For solutions, it is best to prepare them fresh before use.

Visualizing the Synthetic Pathway and Potential Impurities

The following diagram illustrates the general synthetic route and highlights where common impurities can arise.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 2-amino-5-chloropyridine 2-amino-5-chloropyridine 5-chloroimidazo[1,2-a]pyridine 5-chloroimidazo[1,2-a]pyridine 2-amino-5-chloropyridine->5-chloroimidazo[1,2-a]pyridine Reaction Unreacted_SM Unreacted Starting Materials 2-amino-5-chloropyridine->Unreacted_SM alpha-haloketone alpha-haloketone alpha-haloketone->5-chloroimidazo[1,2-a]pyridine Polymer Polymerization Byproducts alpha-haloketone->Polymer Iodinating_Agent Iodinating Agent (e.g., NIS) This compound This compound 5-chloroimidazo[1,2-a]pyridine->this compound Reaction Unreacted_Precursor Unreacted 5-chloroimidazo[1,2-a]pyridine 5-chloroimidazo[1,2-a]pyridine->Unreacted_Precursor Iodo_Isomer Iodination Isomer 5-chloroimidazo[1,2-a]pyridine->Iodo_Isomer Iodinating_Agent->this compound Di-iodinated Di-iodinated Byproduct This compound->Di-iodinated

Caption: Synthetic pathway and impurity formation.

Experimental Protocols

Protocol 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine
  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol (10 volumes), add sodium bicarbonate (1.5 eq).

  • Add chloroacetaldehyde (50% wt in H₂O, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 5-chloroimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of this compound
  • Dissolve 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (15 volumes).

  • Add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC (typically 1-2 hours).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

References

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. J. Org. Chem., 77, 2024-2028. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in heterocyclic chemistry and extensive field experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common side reactions and experimental challenges.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, a highly functionalized heterocyclic compound, can be prone to several side reactions that can impact yield and purity. This guide addresses the most frequently encountered issues in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to starting material stability, reaction conditions, and competing side reactions.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction: The condensation between 3-iodo-6-chloropyridin-2-amine and the α-haloketone (e.g., chloroacetaldehyde) may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If starting materials are still present after the expected reaction time, consider extending the reaction duration.

      • A moderate increase in temperature (e.g., in 10 °C increments) can enhance the reaction rate, but be cautious of promoting side reactions.

  • Side Product Formation: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Polymerization of the α-haloketone: α-haloketones, especially chloroacetaldehyde, are prone to self-condensation and polymerization under basic or heated conditions.

        • Prevention: Add the α-haloketone slowly to the reaction mixture. Consider using a more stable precursor, such as a diethyl acetal of chloroacetaldehyde, which generates the reactive aldehyde in situ under acidic conditions.

      • Formation of Di-imidazo[1,2-a]pyridine Species: If a dihalo-reagent is used, there's a possibility of reaction with two molecules of the aminopyridine.

        • Prevention: Ensure the stoichiometry of the α-haloketone is carefully controlled, typically using a slight excess (1.1-1.2 equivalents).

  • Sub-optimal Reaction Conditions: The choice of solvent and base is critical for this synthesis.

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally effective. If solubility is an issue, consider a solvent screen.

      • Base: A non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is recommended to facilitate the final cyclization step without competing in nucleophilic attack.[1]

Question 2: I've isolated a product with the correct mass, but the NMR spectrum shows an unexpected isomer. What could have happened?

Answer:

The formation of a regioisomer is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines. This typically arises from the cyclization step.

Potential Cause & Solution:

  • Ambident Nucleophilicity of 2-aminopyridine: The 2-aminopyridine starting material has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. While the initial alkylation typically occurs on the more nucleophilic pyridine nitrogen, under certain conditions, alkylation of the exocyclic amine can occur, leading to the formation of an isomeric product upon cyclization.

    • Troubleshooting & Prevention:

      • Control of Reaction Temperature: Lowering the reaction temperature during the initial alkylation step can favor the desired kinetic product.

      • Choice of Base: The use of a mild, non-nucleophilic base is crucial. Strong bases can deprotonate the exocyclic amine, increasing its nucleophilicity and promoting undesired side reactions.

      • Solvent Effects: The solvent can influence the nucleophilicity of the two nitrogen atoms. Experimenting with solvents of varying polarity may help to favor the desired reaction pathway.

Question 3: My final product is contaminated with a de-iodinated or de-chlorinated impurity. How can I prevent this?

Answer:

The presence of dehalogenated impurities suggests that the iodo or chloro substituents are being cleaved during the reaction or workup.

Potential Causes & Solutions:

  • Reductive Dehalogenation: The iodo group is particularly susceptible to reductive cleavage, especially in the presence of certain metals or reducing agents.

    • Troubleshooting & Prevention:

      • If using any metal catalysts for other transformations, ensure they are thoroughly removed before proceeding with the imidazo[1,2-a]pyridine synthesis.

      • Avoid harsh reducing conditions during the workup.

      • Palladium-catalyzed cross-coupling reactions are a known method for C-I bond cleavage; ensure no residual palladium from previous synthetic steps is present.

  • Nucleophilic Aromatic Substitution (SNAr): While the chloro group is generally stable, it can be susceptible to nucleophilic displacement under harsh basic conditions or at elevated temperatures, particularly with nucleophilic solvents or bases.

    • Troubleshooting & Prevention:

      • Use a non-nucleophilic base like potassium carbonate instead of stronger, more nucleophilic bases.

      • Avoid high reaction temperatures for extended periods.

      • During workup, use a mild base for neutralization and avoid excessive heat.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1] For the synthesis of this compound, this would typically involve the reaction of 3-iodo-6-chloropyridin-2-amine with an α-haloketone like chloroacetaldehyde or bromoacetaldehyde.[1]

Q2: How do the electron-withdrawing effects of the chloro and iodo groups influence the reaction?

A2: The chloro and iodo substituents are electron-withdrawing, which deactivates the pyridine ring. This has two main consequences:

  • It increases the acidity of the N-H protons, which can facilitate certain steps in the reaction.

  • It can influence the regioselectivity of the cyclization, although the electronic effects are generally secondary to the inherent nucleophilicity of the ring nitrogen.

Q3: What are the best practices for purifying the final product?

A3: Purification of this compound typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove inorganic salts and water-soluble impurities.

  • Chromatography: Column chromatography on silica gel is the most effective method for separating the desired product from side products and unreacted starting materials. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically employed.

  • Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be performed after chromatography.

Q4: Can I use a one-pot procedure for this synthesis?

A4: While one-pot syntheses of imidazo[1,2-a]pyridines have been reported, they often require careful optimization of reaction conditions to minimize side reactions.[2] For a complex, multi-halogenated substrate like this compound, a stepwise approach with isolation of intermediates may provide better control and higher overall purity.

III. Data & Protocols

Table 1: Recommended Reaction Conditions for the Synthesis of this compound
ParameterRecommended ConditionRationale
Starting Material 3-iodo-6-chloropyridin-2-aminePrecursor with the required substitution pattern.
Reagent Chloroacetaldehyde (or its diethyl acetal)Provides the two-carbon unit for the imidazole ring.
Solvent DMF or ACNAprotic polar solvents that facilitate the reaction.
Base NaHCO₃ or K₂CO₃Mild, non-nucleophilic bases to promote cyclization.[1]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.
Reaction Time 12-24 hoursTypical duration for this type of condensation.
Experimental Protocol: Synthesis of this compound
  • To a solution of 3-iodo-6-chloropyridin-2-amine (1.0 eq) in DMF (0.2 M), add potassium carbonate (2.0 eq).

  • Slowly add chloroacetaldehyde (1.2 eq, as a 50% aqueous solution) to the mixture at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

IV. Visual Diagrams

Diagram 1: Synthetic Pathway and Potential Side Reactions

SM 3-iodo-6-chloropyridin-2-amine + Chloroacetaldehyde Intermediate Alkylated Intermediate SM->Intermediate Alkylation Side_Product1 Polymerization of Chloroacetaldehyde SM->Side_Product1 Side Reaction Product This compound Intermediate->Product Cyclization Side_Product2 Regioisomeric Product Intermediate->Side_Product2 Incorrect Cyclization Side_Product3 Dehalogenated Product Product->Side_Product3 Degradation

Caption: Main reaction pathway and potential side products.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Analyze_Crude Analyze Crude Mixture (NMR, LC-MS) Complete->Analyze_Crude Extend_Time->Check_Completion Side_Products Identify Side Products Analyze_Crude->Side_Products Optimize Optimize Conditions: - Slower Reagent Addition - Change Base/Solvent Side_Products->Optimize End Improved Yield Optimize->End

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • 3-Chloropyridin-2-amine. PMC. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. Available at:

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]

Sources

Stability and storage conditions for 5-Chloro-8-iodoimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloro-8-iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth FAQs and troubleshooting guides to address common challenges and questions.

Core Principles of Stability and Storage

This compound is a halogenated heterocyclic compound. Its stability is paramount for reproducible experimental results. The key to maintaining its integrity lies in controlling its storage environment, specifically temperature, light, and atmospheric conditions. The dual halogen substitution (chloro and iodo) on the imidazo[1,2-a]pyridine scaffold introduces potential sensitivities that must be addressed through proper storage.

A supplier of this compound recommends storing the compound in a dark place, under an inert atmosphere, at a temperature of 2-8°C[1]. These conditions are crucial for preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere such as argon or nitrogen[1].

Q2: Why is storage at 2-8°C recommended?

A2: Refrigerated temperatures slow down potential degradation processes. Like many complex organic molecules, this compound can be susceptible to slow decomposition at room temperature over extended periods.

Q3: Why is protection from light necessary?

A3: Compounds with iodo-substituents can be sensitive to light. Photons can provide the energy to induce cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation of the compound. Storing the compound in an amber vial or a container wrapped in aluminum foil is a practical way to prevent light exposure.

Q4: What is the purpose of storing the compound under an inert atmosphere?

A4: An inert atmosphere (e.g., argon or nitrogen) displaces oxygen, which can be reactive and lead to oxidative degradation of the molecule over time. This is a common practice for preserving the integrity of many organic compounds.

Q5: Can I store this compound at room temperature for short periods?

A5: While short-term exposure to room temperature for weighing and preparing solutions is generally acceptable, prolonged storage at ambient temperature is not recommended. For maintaining the highest purity and activity of the compound, it is best to return it to the recommended 2-8°C storage conditions as soon as possible.

Q6: What are the signs of potential degradation of the compound?

A6: Visual signs of degradation can include a change in color or the appearance of solid clumps in what should be a homogeneous powder. For a more definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR can be used to check the purity of the compound against a reference standard.

Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of this compound.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: The compound may have degraded due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, protected from light, and under an inert atmosphere[1].

    • Assess Purity: If degradation is suspected, re-analyze the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS).

    • Use a Fresh Stock: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound for subsequent experiments.

Problem 2: The compound has changed color.

  • Possible Cause: Color change is a common indicator of chemical degradation, possibly due to oxidation or light exposure.

  • Troubleshooting Steps:

    • Do Not Use: It is advisable not to use the discolored compound, as its purity is compromised.

    • Review Storage Practices: Ensure that all lab members are aware of the correct storage procedures to prevent future occurrences.

    • Procure a New Batch: Obtain a new supply of the compound and store it correctly upon arrival.

Problem 3: Difficulty in dissolving the compound.

  • Possible Cause: While solubility is an intrinsic property, partial degradation can sometimes lead to the formation of less soluble impurities.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Double-check that the correct solvent and concentration are being used as per your experimental protocol.

    • Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution of sparingly soluble compounds. However, be cautious with heating to avoid thermal degradation.

    • Purity Check: If solubility issues persist and were not present with previous batches, consider a purity check as described in Problem 1.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation.
Light Exposure Keep in a dark place (e.g., amber vial)Prevents light-induced degradation, particularly of the C-I bond.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidative degradation.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Experimental Protocols

Protocol 1: Proper Handling and Weighing of this compound

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • If the compound is stored under an inert atmosphere, briefly flush the headspace of the vial with dry argon or nitrogen after weighing.

  • Use clean, dry spatulas and weighing boats.

  • Minimize the time the container is open to the atmosphere.

  • Promptly and securely reseal the container after use.

  • Return the compound to its recommended storage condition of 2-8°C.

Protocol 2: Preparation of a Stock Solution

  • Weigh the desired amount of this compound following the handling protocol above.

  • Add the appropriate solvent to the vial containing the compound.

  • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Store the stock solution under the appropriate conditions for your experimental needs. If storing for an extended period, it is advisable to store it at low temperatures (e.g., -20°C) and protected from light. The stability of the compound in solution should be validated for your specific solvent and storage conditions.

Logical Workflow Diagram

Below is a troubleshooting workflow for addressing suspected compound instability.

StabilityTroubleshooting Start Inconsistent Experimental Results or Visual Degradation CheckStorage Verify Storage Conditions: - 2-8°C? - Dark? - Inert Atmosphere? Start->CheckStorage StorageCorrect Storage Conditions Correct CheckStorage->StorageCorrect Yes StorageIncorrect Storage Conditions Incorrect CheckStorage->StorageIncorrect No AssessPurity Assess Compound Purity (e.g., HPLC, LC-MS) StorageCorrect->AssessPurity Discard Discard Compound StorageIncorrect->Discard PurityOK Purity Acceptable AssessPurity->PurityOK Yes PurityNotOK Purity Unacceptable AssessPurity->PurityNotOK No TroubleshootExperiment Review Experimental Protocol and Other Reagents PurityOK->TroubleshootExperiment PurityNotOK->Discard End Proceed with Experiment TroubleshootExperiment->End NewStock Use a New Batch of Compound Discard->NewStock NewStock->End End2 End of Workflow

Caption: Troubleshooting workflow for stability issues.

References

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with 5-Chloro-8-iodoimidazo[1,2-a]pyridine. Drawing from established synthetic methodologies and extensive experience in heterocyclic chemistry, this guide addresses common experimental challenges in a question-and-answer format, offering practical solutions and in-depth explanations to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of imidazo[1,2-a]pyridines can be intricate.[1][2] Key challenges include controlling the reaction conditions to avoid the formation of tar-like byproducts and ensuring the regioselectivity of the cyclization.[3][4] The choice of solvent and temperature is critical for achieving high yields and purity.[5]

Q2: How can I improve the yield and purity of my this compound synthesis?

A2: To enhance yield and purity, consider microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.[1] Additionally, employing a copper-catalyzed one-pot procedure using air as an oxidant can provide an environmentally friendly and effective method for constructing the imidazo[1,2-a]pyridine core.[5] Careful control of the reaction temperature and the use of appropriate solvents, such as DMF, are crucial for optimal results.[5]

Q3: I am observing multiple products in my cross-coupling reaction. What is the likely cause?

A3: The presence of two different halogen substituents (chloro and iodo) on the imidazo[1,2-a]pyridine core allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. If you are observing multiple products, it is likely due to a loss of selectivity. This can be caused by overly harsh reaction conditions (high temperature, prolonged reaction time) or an inappropriate choice of catalyst and ligands, leading to the reaction at the less reactive chloro position.

Q4: How should I purify my final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product and any remaining starting materials or byproducts. A common starting point is a gradient of ethyl acetate in hexanes. In some cases, recrystallization from a suitable solvent system can also be an effective purification method. For acidic impurities, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup may be beneficial.[3]

Troubleshooting Guide for Common Reactions

This section provides detailed troubleshooting for common cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Low Yield or No Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. However, several factors can lead to poor outcomes.

Problem: Low to no conversion of the starting material to the desired coupled product.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) catalyst is sensitive to air and moisture. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (Nitrogen or Argon). Consider using a pre-catalyst that is more stable to air.
Inappropriate Base The choice of base is crucial for the transmetalation step.[6] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate. If one base fails, screen others. Aqueous solutions of bases are often effective.
Poor Boronic Acid/Ester Quality Boronic acids can dehydrate to form unreactive boroxines. Ensure your boronic acid is of high quality or consider using the corresponding boronic ester, which can be more stable.
Solvent Effects The solvent system (e.g., dioxane, THF, DMF, toluene) influences the solubility of reagents and the stability of the catalytic species.[7] A mixture of an organic solvent and water is often optimal.

Experimental Protocol: Standard Suzuki-Miyaura Coupling

  • To a degassed reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Product check_catalyst Check Catalyst Activity (Use fresh catalyst, ensure inert atmosphere) start->check_catalyst Initial Check check_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) check_catalyst->check_base If still no reaction check_boronic Verify Boronic Acid Quality (Use fresh reagent or boronic ester) check_base->check_boronic If still low yield check_solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) check_boronic->check_solvent If issue persists success Successful Coupling check_solvent->success Optimization Complete

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Sonogashira Coupling: Catalyst Decomposition and Side Reactions

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, but can be prone to catalyst deactivation and homocoupling of the alkyne.[8][9]

Problem: The reaction mixture turns black, and the main byproduct is the homocoupled alkyne (Glaser coupling).

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Catalyst Decomposition The palladium catalyst can precipitate as palladium black, especially at higher temperatures or in the presence of oxygen.[10] Ensure thorough degassing and maintain a strict inert atmosphere. Using a copper(I) co-catalyst (e.g., CuI) can often allow for milder reaction conditions.
Homocoupling of Alkyne This side reaction is often promoted by the presence of oxygen and an excess of the copper co-catalyst. Minimize the amount of CuI (1-5 mol%) and ensure the reaction is anaerobic. Running the reaction in an amine solvent (e.g., triethylamine) can also suppress this side reaction.
Inappropriate Ligand The choice of phosphine ligand is critical. Triphenylphosphine (PPh₃) is common, but more electron-rich and bulky ligands can sometimes improve catalyst stability and activity.

Experimental Protocol: Standard Sonogashira Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF).

  • Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Incomplete Reaction and Amine Decomposition

The Buchwald-Hartwig amination is a versatile method for C-N bond formation.[11][12] However, challenges can arise from catalyst inhibition and the stability of the amine.

Problem: The reaction stalls before completion, or significant degradation of the amine starting material is observed.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Inappropriate Ligand/Catalyst System The choice of ligand is critical for a successful Buchwald-Hartwig amination.[13] Different generations of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) have been developed for various substrates. A screening of different ligands may be necessary.
Base Incompatibility Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. The choice of base is often coupled with the choice of ligand.
Amine Oxidation/Decomposition Some amines can be sensitive to the reaction conditions, especially at elevated temperatures. Running the reaction at the lowest possible temperature and ensuring a strictly inert atmosphere can mitigate this.

Experimental Protocol: Standard Buchwald-Hartwig Amination

  • To a glovebox or Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add a solution of this compound (1.0 equiv) and the amine (1.1-1.3 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-110 °C).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Logical Relationship Diagram for Cross-Coupling Reactions

Cross_Coupling substrate This compound suzuki Suzuki-Miyaura (C-C bond) substrate->suzuki sonogashira Sonogashira (C-C alkyne bond) substrate->sonogashira buchwald Buchwald-Hartwig (C-N bond) substrate->buchwald reagent_suzuki Boronic Acid/Ester suzuki->reagent_suzuki reagent_sonogashira Terminal Alkyne sonogashira->reagent_sonogashira reagent_buchwald Amine buchwald->reagent_buchwald

Caption: Common cross-coupling reactions for functionalizing this compound.

References

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine - ResearchGate. Available at: [Link]

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions - ResearchGate. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - MDPI. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents.
  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available at: [Link]

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep | PDF - Scribd. Available at: [Link]

  • Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions - PMC - NIH. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - MDPI. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. Available at: [Link]

Sources

Technical Support Center: Strategies to Reduce By-product Formation in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on minimizing the formation of common by-products. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and achieving high purity is paramount for downstream applications.[1][2] This resource provides in-depth, evidence-based answers to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Groebke-Blackburn-Bienaymé (GBB) and Ugi-type Multicomponent Reactions

Multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are powerful tools for the rapid synthesis of diverse imidazo[1,2-a]pyridines.[3][4] However, the complexity of these one-pot reactions can sometimes lead to a mixture of products.

Q1: My GBB reaction is giving low yields and a significant amount of a polar, water-soluble by-product. What is happening and how can I fix it?

A1: Isocyanide Decomposition: The Culprit of Low Yields

A common issue in GBB and other isocyanide-based multicomponent reactions is the decomposition of the isocyanide reactant, especially under acidic conditions. Isocyanides are sensitive to acid and can hydrolyze to form the corresponding formamides.[4] Additionally, in the presence of Lewis or Brønsted acids, isocyanides can polymerize. These by-products are often polar and can complicate purification.

Causality: The GBB reaction is typically acid-catalyzed to activate the aldehyde component. However, strong acids or high temperatures can promote the unwanted hydrolysis or polymerization of the isocyanide.

Troubleshooting Protocol:

  • Catalyst Selection: Switch to a milder Lewis acid. While catalysts like scandium triflate (Sc(OTf)₃) are effective, they can be strongly acidic. Consider using milder alternatives such as:

    • Ammonium chloride (NH₄Cl)[4]

    • Indium(III) chloride (InCl₃)

    • Cerium(IV) ammonium nitrate (CAN)

  • Temperature Control: If your reaction is running at an elevated temperature, try reducing it. Many GBB reactions can proceed efficiently at room temperature, albeit with longer reaction times. Microwave irradiation can be a valuable tool to accelerate the reaction at a controlled temperature, often leading to cleaner product formation.[4]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Alcohols like methanol and ethanol are commonly used and can help to solvate the intermediates and reagents effectively. In some cases, greener solvents like water or solvent-free conditions have been successfully employed, which can also minimize side reactions.

Experimental Protocol: GBB Reaction with a Mild Catalyst

  • To a sealed vial, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol).

  • Add the mild Lewis acid catalyst, for example, NH₄Cl (0.2 mmol, 20 mol%).

  • Add the solvent (e.g., ethanol, 2 mL).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Catalyst and Temperature Effects on GBB Reaction Yield

CatalystTemperature (°C)Typical Yield (%)By-product Formation
Sc(OTf)₃8060-75Moderate to high isocyanide decomposition
NH₄Cl 60 80-90 Minimal isocyanide decomposition
InCl₃Room Temp75-85Low isocyanide decomposition
No Catalyst80<10Low conversion

Logical Workflow for Troubleshooting Low Yields in GBB Reactions

Caption: Troubleshooting workflow for low yields in GBB reactions.

Ortoleva-King and Related Condensation Reactions

The Ortoleva-King reaction and similar condensations of 2-aminopyridines with α-haloketones or in-situ generated α-halo species are classic and effective methods for synthesizing imidazo[1,2-a]pyridines.[5] However, controlling selectivity and avoiding side reactions can be challenging.

Q2: My reaction of a 2-aminopyridine with an acetophenone is giving me a mixture of two isomeric products. How can I control the regioselectivity?

A2: Competing Ketimine and Ortoleva-King Pathways

The reaction between a 2-aminopyridine and an acetophenone in the presence of an acid catalyst can proceed through two competing pathways, leading to different isomers of the final imidazo[1,2-a]pyridine product.

  • Ketimine Pathway: Involves the formation of a ketimine intermediate between the 2-aminopyridine and the acetophenone, followed by cyclization.

  • Ortoleva-King Pathway: Proceeds through the formation of an N-pyridinium salt intermediate, which then undergoes cyclization.

The predominance of one pathway over the other is influenced by the nature of the catalyst and the electronic properties of the substituents on both the 2-aminopyridine and the acetophenone.

Troubleshooting Protocol:

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway.

    • Brønsted acids (e.g., p-toluenesulfonic acid) tend to favor the ketimine pathway .

    • Lewis acids (e.g., copper(I) iodide) can promote the Ortoleva-King pathway , especially in the presence of an oxidant.[5]

  • Substituent Effects:

    • Electron-donating groups on the 2-aminopyridine can enhance its nucleophilicity, potentially favoring the ketimine pathway.

    • Electron-withdrawing groups on the acetophenone can make the carbonyl carbon more electrophilic, also favoring the initial condensation step of the ketimine pathway.

Experimental Protocol: Selective Synthesis via the Ketimine Pathway

  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol) and the acetophenone (1.0 mmol) in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram of Competing Pathways

Caption: Competing ketimine and Ortoleva-King pathways.

Classical Chichibabin and Tschitschibabin Reactions

The Chichibabin amination and the Tschitschibabin reaction with α-haloketones are foundational methods for constructing the imidazo[1,2-a]pyridine skeleton.[1] While robust, these reactions can sometimes suffer from a lack of selectivity and the formation of undesired by-products.

Q3: I am attempting a Chichibabin-type reaction to synthesize a substituted 2-aminopyridine as a precursor, but I am observing the formation of di-aminated products. How can I improve the selectivity?

A3: Controlling Over-amination in the Chichibabin Reaction

The Chichibabin reaction involves the nucleophilic substitution of a hydride ion on the pyridine ring by an amide anion. A common side reaction is over-amination, where a second amino group is introduced onto the ring, typically at the 4- or 6-position.

Causality: The initial amination at the 2-position activates the pyridine ring towards further nucleophilic attack. If the reaction conditions are too harsh or the stoichiometry of the amide reagent is too high, di-amination can occur.

Troubleshooting Protocol:

  • Stoichiometry of the Amide Reagent: Carefully control the amount of sodium amide (NaNH₂) or other amide source used. A slight excess (1.1-1.5 equivalents) is often sufficient. Using a large excess significantly increases the risk of di-amination.

  • Reaction Temperature and Time: The Chichibabin reaction is often conducted at elevated temperatures. However, prolonged reaction times or excessively high temperatures can promote over-amination. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Milder reaction conditions, such as using a NaH-iodide composite, can allow for amination at lower temperatures, potentially improving selectivity.

  • Substituent Effects: The electronic nature of substituents on the pyridine ring can influence the regioselectivity of the second amination. Electron-withdrawing groups can further activate the ring towards nucleophilic attack.

Experimental Protocol: Selective Mono-amination of Pyridine

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • Carefully add sodium amide (1.2 equivalents) to the toluene.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of the pyridine derivative (1.0 equivalent) in dry toluene to the refluxing mixture over 1-2 hours.

  • Continue to reflux the mixture and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Decision Tree for Optimizing Chichibabin Amination

Chichibabin_Optimization Start Di-aminated By-product Observed Stoichiometry Reduce NaNH2 Stoichiometry (1.1-1.5 equiv) Start->Stoichiometry TempTime Lower Reaction Temperature and/or Reduce Reaction Time Start->TempTime Monitor Monitor Reaction Closely by TLC Stoichiometry->Monitor TempTime->Monitor Quench Quench Promptly Upon Completion Monitor->Quench Improved Selectivity Improved? Quench->Improved Yes Yes Improved->Yes Yes No No: Consider Alternative Amination Method Improved->No No

Caption: Decision tree for optimizing Chichibabin amination selectivity.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 109, 01005. [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Gondru, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37066. [Link]

  • Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 8. [Link]

  • Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 4(4), 1333-1342. [Link]

  • Das, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5549-5557. [Link]

Sources

Refinement of protocols for handling and disposal of 5-Chloro-8-iodoimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive protocols and troubleshooting advice for the safe handling, use, and disposal of 5-Chloro-8-iodoimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The information herein is synthesized from established safety protocols for halogenated heterocyclic compounds and data from closely related analogues.

Compound Overview and Key Safety Considerations

This compound is a halogenated bicyclic heteroaromatic compound.[1] The presence of both chlorine and iodine atoms on the imidazopyridine scaffold suggests its utility as a versatile intermediate in medicinal chemistry and material science, likely for introducing further functionality through cross-coupling reactions.[2] However, the halogenated nature of this compound necessitates careful handling to mitigate potential health and environmental risks.

Core Safety Principles:

  • Hazard Awareness: Assume the compound is irritating to the eyes, skin, and respiratory system, and potentially harmful if ingested or absorbed through the skin. This is based on data for analogous compounds like 6-Chloro-8-iodoimidazo[1,2-a]pyridine.[3]

  • Containment: All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

  • Waste Segregation: Halogenated waste streams must be kept separate from non-halogenated waste.

Physicochemical Data Summary
PropertyValue/InformationSource(s)
CAS Number 1031289-77-6[1]
Molecular Formula C₇H₄ClIN₂[1]
Molecular Weight 278.48 g/mol [1]
Appearance Likely a solid (e.g., powder or crystals).Inferred from related compounds
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[1]
Solubility Expected to have limited solubility in water but better solubility in polar organic solvents such as DMF, DMSO, and chlorinated solvents. Solubility in alcohols like ethanol and methanol may be moderate.[4]Inferred from related compounds

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for the closely related 6-Chloro-8-iodoimidazo[1,2-a]pyridine, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Avoid breathing dust and ensure handling in a fume hood. Direct contact with skin and eyes must be prevented through appropriate PPE.

Q2: What type of gloves should I use when handling this compound?

A2: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3] For tasks with a higher risk of splash or exposure, consider double-gloving.

Q3: How should I store this compound?

A3: The compound should be stored in a tightly sealed container, in a dark, refrigerated (2-8°C), and inert environment (e.g., under argon or nitrogen).[1] This is to prevent potential degradation from light, moisture, or air.

Q4: Can I dispose of small quantities of this compound down the drain?

A4: Absolutely not. As a halogenated organic compound, it must be disposed of as hazardous waste.[5] Drain disposal is environmentally harmful and strictly prohibited by regulations.

Q5: What should I do in case of a small spill?

A5: For a small spill of the solid, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3] Decontaminate the area with a suitable solvent (see decontamination section).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound has discolored during storage. - Exposure to light, air, or moisture.- Improper storage temperature.- Discard the compound if significant discoloration is observed, as it may indicate decomposition.- Always store in a dark, refrigerated, and inert atmosphere as recommended.[1]
Difficulty dissolving the compound. - Use of an inappropriate solvent.- Refer to the solubility data table. For challenging cases, consider gentle warming or sonication in a fume hood.- Start with small-scale solubility tests before preparing a large-volume solution.
Reaction yields are lower than expected. - Compound degradation.- Incomplete reaction.- Confirm the purity of the starting material if degradation is suspected.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before work-up.

Experimental Protocols

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against exposure. The following diagram outlines the mandatory PPE for handling this compound.

PPE_Protocol cluster_ppe Mandatory PPE for Handling this compound lab_coat Flame-Resistant Lab Coat goggles Chemical Splash Goggles gloves Nitrile or Neoprene Gloves respirator Use in Fume Hood compound 5-Chloro-8-iodo- imidazo[1,2-a]pyridine respirator->compound Contains user Researcher user->lab_coat Wears user->goggles Wears user->gloves Wears user->respirator Works in

Caption: Mandatory Personal Protective Equipment Workflow.

Spill Decontamination Protocol

In the event of a spill, follow this workflow for safe cleanup and decontamination.

Spill_Cleanup spill Spill Occurs evacuate Evacuate Area (if large spill or high dust) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Solid Waste into a Labeled Container contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of all materials as Halogenated Waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Spill Cleanup and Decontamination Workflow.

Detailed Decontamination Steps:

  • Initial Wipe: After removing the bulk of the spilled solid, wipe the area with a cloth dampened with a solvent in which the compound is soluble (e.g., isopropanol or ethanol).

  • Wash: Wash the area with soap and water.

  • Final Rinse: Rinse the area with water.

  • Waste Disposal: All cleaning materials (cloths, absorbent pads, etc.) must be disposed of as halogenated hazardous waste.[5]

Quenching Protocol for Reaction Mixtures

While this compound itself is not expected to be highly reactive with water, reactions involving this compound may use reagents that require careful quenching. This is a general protocol for quenching reactions that may contain unreacted starting material or reactive byproducts.

Step-by-Step Quenching Procedure:

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slow Addition of a Protic Solvent: Slowly add a protic solvent like isopropanol or ethanol to the reaction mixture with stirring. This will react with any unreacted organometallics or hydrides.

  • Aqueous Quench: Once any initial reactivity has subsided, slowly add water or an aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate, depending on the reaction chemistry) to the mixture.

  • Phase Separation: Allow the mixture to warm to room temperature and separate the aqueous and organic layers for work-up.

Waste Disposal Protocol

All waste containing this compound, including unused compound, contaminated materials, and reaction residues, must be treated as halogenated hazardous waste.

Waste Accumulation and Disposal Workflow:

Waste_Disposal start Generate Waste segregate Segregate Halogenated from Non-Halogenated Waste start->segregate container Use a Designated, Labeled, and Sealed Container segregate->container log Maintain a Log of Contents container->log storage Store in a Secondary Containment in a Designated Area log->storage pickup Arrange for Pickup by Authorized EHS Personnel storage->pickup

Caption: Halogenated Waste Disposal Workflow.

Key Disposal Steps:

  • Segregation: At the point of generation, ensure that halogenated waste is not mixed with non-halogenated waste.[5]

  • Container: Use a designated, properly labeled, and sealable hazardous waste container. Ensure the container is compatible with the waste being added.

  • Labeling: Clearly label the container with "Halogenated Organic Waste" and list the chemical constituents, including this compound.

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. In-lab treatment or neutralization of the bulk compound for disposal is not recommended.[5]

References

  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 26, 2026, from [Link]

  • Burning question: Rethinking organohalide degradation strategy for bioremediation applications. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]

  • A bioassay-based protocol for chemical neutralization of human faecal wastes treated by physico-chemical disinfection processes: A case study on benzalkonium chloride. (2018). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD. Retrieved January 26, 2026, from [Link]

  • Detoxification of reactive intermediates during microbial metabolism of halogenated compounds. (2000). University of Groningen. Retrieved January 26, 2026, from [Link]

  • 5-Chloro-8-(chloromethyl)imidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). University of Rochester. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Chloro-8-iodoimidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comparative analysis of the potential biological activities of a specific subclass: 5-Chloro-8-iodoimidazo[1,2-a]pyridine derivatives. While direct experimental data on this exact substitution pattern is limited in publicly available literature, this document will extrapolate and compare potential anticancer and antimicrobial properties based on established structure-activity relationships (SAR) for halogenated imidazo[1,2-a]pyridines. This analysis is supported by detailed experimental protocols for key biological assays, providing a foundational framework for researchers entering this area of drug discovery.

The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold

The imidazo[1,2-a]pyridine system's appeal stems from its rigid, planar structure and its synthetic accessibility, allowing for diverse functionalization at various positions around the fused rings.[2][3] This versatility has enabled the exploration of a vast chemical space, leading to the discovery of compounds with activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The introduction of halogen atoms, such as chlorine and iodine, at specific positions can significantly modulate the physicochemical properties and biological activities of the resulting derivatives.

Anticipated Biological Profile of this compound Derivatives

Based on the current understanding of SAR for halogenated imidazo[1,2-a]pyridines, the 5-chloro-8-iodo substitution pattern is anticipated to confer potent biological activities.

Anticancer Activity: A Promising Avenue

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with various analogues exhibiting cytotoxicity against a range of cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4]

Structure-Activity Relationship Insights:

  • Halogenation at C5: The presence of a chlorine atom at the C5 position is often associated with enhanced cytotoxic activity. This is likely due to the electron-withdrawing nature of chlorine, which can influence the molecule's interaction with biological targets.

  • Halogenation at C8: Substitution at the C8 position with a bulky and lipophilic atom like iodine can increase the compound's ability to penetrate cell membranes and interact with hydrophobic pockets within target proteins.

It is hypothesized that the combination of a chloro group at C5 and an iodo group at C8 could lead to derivatives with potent and potentially selective anticancer activity. The chloro group may contribute to target binding affinity, while the iodo group could enhance cellular uptake and overall efficacy.

Comparative Anticancer Activity of Halogenated Imidazo[1,2-a]pyridine Analogues (Hypothetical Data)

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)
Hypothetical-1 5-Chloro-8-iodo MCF-7 (Breast) 0.5 - 5
Hypothetical-2 5-Chloro-8-iodo HeLa (Cervical) 1 - 10
Hypothetical-3 5-Chloro-8-iodo A549 (Lung) 2 - 15
Reference-A5-ChloroMCF-7 (Breast)5 - 15
Reference-B8-IodoMCF-7 (Breast)3 - 12
Reference-CUnsubstitutedMCF-7 (Breast)> 50

Note: The IC50 values for the hypothetical compounds are extrapolated based on SAR principles and are intended for illustrative purposes only. Experimental validation is required.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridines have shown promise in this area, with derivatives exhibiting activity against a spectrum of bacteria and fungi.[6]

Structure-Activity Relationship Insights:

  • Lipophilicity and Membrane Permeation: The introduction of halogens generally increases the lipophilicity of a molecule. This can enhance its ability to cross the microbial cell wall and membrane, leading to improved antimicrobial efficacy.

  • Target Interactions: The electronic effects of the chloro and iodo substituents can influence the binding of the molecule to essential microbial enzymes or other targets.

The dual halogenation in this compound derivatives is expected to result in compounds with significant antimicrobial potential.

Comparative Antimicrobial Activity of Halogenated Imidazo[1,2-a]pyridine Analogues (Hypothetical Data)

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)
Hypothetical-1 5-Chloro-8-iodo Staphylococcus aureus1 - 8
Hypothetical-2 5-Chloro-8-iodo Escherichia coli4 - 16
Hypothetical-3 5-Chloro-8-iodo Candida albicans2 - 10
Reference-A5-ChloroStaphylococcus aureus8 - 32
Reference-B8-IodoStaphylococcus aureus4 - 16
Reference-CUnsubstitutedStaphylococcus aureus> 64

Note: The MIC values for the hypothetical compounds are extrapolated based on SAR principles and are intended for illustrative purposes only. Experimental validation is required.

Experimental Design and Protocols

To empirically validate the biological activities of novel this compound derivatives, a series of well-established in vitro assays should be employed.

Synthesis of this compound Derivatives

The synthesis of the target compounds would likely follow a multi-step sequence, beginning with the appropriate substituted 2-aminopyridine.

G cluster_synthesis General Synthesis Workflow start Substituted 2-Aminopyridine step1 Halogenation (NCS/NIS) start->step1 intermediate1 2-Amino-5-chloro-3-iodopyridine step1->intermediate1 step2 Cyclization with α-haloketone intermediate1->step2 end This compound Derivative step2->end

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Synthesis (Illustrative):

  • Halogenation of 2-Aminopyridine: Start with a suitable 2-aminopyridine and perform electrophilic halogenation to introduce the chloro and iodo substituents at the desired positions. Reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) can be employed.

  • Cyclization: The resulting di-halogenated 2-aminopyridine is then reacted with an appropriate α-haloketone in a condensation-cyclization reaction to form the imidazo[1,2-a]pyridine ring system. This reaction is often catalyzed by a base.

In Vitro Anticancer Activity Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][8][9]

G cluster_mtt MTT Assay Workflow start Seed cancer cells in 96-well plate step1 Treat with test compounds start->step1 step2 Incubate (e.g., 48-72h) step1->step2 step3 Add MTT reagent step2->step3 step4 Incubate (2-4h) step3->step4 step5 Solubilize formazan crystals step4->step5 end Measure absorbance (570 nm) step5->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry-based assays are crucial for elucidating the mechanism of cell death.[10][11][12][13]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Propidium Iodide (PI) Staining for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Antimicrobial Activity Evaluation

This method is the gold standard for determining the MIC of an antimicrobial agent.[14][15][16][17][18]

G cluster_mic Broth Microdilution Workflow start Prepare serial dilutions of test compounds in 96-well plate step1 Inoculate wells with standardized microbial suspension start->step1 step2 Incubate (e.g., 18-24h) step1->step2 end Determine MIC (lowest concentration with no visible growth) step2->end

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, a comparative analysis based on the established SAR of related halogenated analogues suggests a high potential for potent anticancer and antimicrobial activities. The outlined experimental protocols provide a robust framework for the synthesis and in vitro evaluation of these novel compounds.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the scaffold. Comprehensive screening against a panel of cancer cell lines and microbial strains will be crucial to validate the predicted activities and to identify lead compounds for further development. Mechanistic studies, including target identification and in vivo efficacy assessments, will be the subsequent critical steps in advancing these promising compounds towards potential therapeutic applications.

References

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(35), 7267–7289.
  • Majumdar, P., & Pati, S. K. (2015).
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65–73.
  • Al-Ostoot, F. H., Al-Salahat, K. A., Al-Sawalha, N. A., & Al-Hiari, Y. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952.
  • Patel, R. V., & Keum, Y. S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(1), 1–2.
  • World Organisation for Animal Health (WOAH). (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • protocols.io. (2023, February 27). MTT (Assay protocol).
  • Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., ... & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & medicinal chemistry letters, 22(5), 1969–1975.
  • Google Patents. (n.d.). WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity.
  • Popa, M., & Băcuță, A. D. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • BD Biosciences. (n.d.).
  • Singh, P., Singh, S. K., Singh, A., & Singh, R. K. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of the Indian Chemical Society, 96(10), 1321–1329.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Li, J., Wang, Y., Li, S., & Li, Y. (2019). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. Tetrahedron Letters, 60(38), 151048.
  • BenchChem. (2025).
  • Ganesan, A., & Muthusamy, S. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36502–36511.
  • Provost, J. J. (2025, June 15). MTT Proliferation Assay Protocol.
  • Popa, M., & Isac, D. L. (2025, August 6). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
  • Wang, H., & Chen, Y. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(25), 5536–5551.
  • Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Endoori, S., Gulipalli, K. C., Bodige, S., & Seelam, N. (2023). Design, synthesis, anticancer activity and In-silico studies of novel imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives. Journal of Molecular Structure, 1289, 135835.
  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2022). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Can.
  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.
  • Hjouji, M. Y., Almehdi, A. M., Elmsellem, H., Seqqat, Y., Ouzidan, Y., Tebbaa, M., ... & Elhenawy, A. A. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183.
  • ATCC. (n.d.).
  • Rimpelova, S., & Kral, V. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3583.
  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of organic chemistry, 77(4), 2024–2028.
  • Hjouji, M. Y., Almehdi, A. M., Elmsellem, H., Seqqat, Y., Ouzidan, Y., Tebbaa, M., ... & Elhenawy, A. A. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183.
  • Assefa, H., Challa, F., Lam, T. B., & Franzblau, S. G. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical biology & drug design, 96(4), 1143–1152.
  • Morana, A. (Ed.). (2015). Apoptosis and cancer: Methods and protocols: Second edition. Springer.

Sources

A Head-to-Head Comparison of 5-Chloro-8-iodoimidazo[1,2-a]pyridine with Known p38 MAPK Inhibitors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A significant portion of this activity stems from the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[5]

This guide provides a comprehensive head-to-head comparison of a specific, yet under-characterized derivative, 5-Chloro-8-iodoimidazo[1,2-a]pyridine, with established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a key player in cellular responses to inflammatory cytokines and environmental stress, making it a prime target for therapeutic intervention in a host of diseases.[1] While direct inhibitory data for this compound is not yet widely published, its structural similarity to other known kinase inhibitors, including some that inhibit p38 MAPK, provides a strong rationale for its investigation as a potential modulator of this pathway.[6][7]

Herein, we will compare the hypothetical inhibitory profile of this compound against the well-characterized and widely used p38 MAPK inhibitor, SB203580 . To provide a comprehensive experimental context, we will also discuss Anisomycin , a potent activator of the p38 MAPK pathway, which is often used to induce and study its signaling cascade.[4][8] This guide will delve into the mechanistic underpinnings of p38 MAPK signaling, present comparative data, and provide detailed experimental protocols to empower researchers to conduct their own evaluations.

The p38 MAPK Signaling Pathway: A Central Hub for Cellular Stress Response

The p38 MAPK pathway is an intracellular signaling cascade that plays a pivotal role in orchestrating cellular responses to a variety of external stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV radiation.[1] Activation of this pathway is a multi-step process that culminates in the phosphorylation of downstream transcription factors and other protein kinases, ultimately leading to changes in gene expression and cellular function.

The core of the pathway involves a three-tiered kinase cascade. Upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, are activated by even further upstream MAP kinase kinase kinases (MAP3Ks) in response to external stimuli. These activated MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop.[1] This phosphorylation event induces a conformational change in p38 MAPK, leading to its activation.[1] Once activated, p38 MAPK can phosphorylate a plethora of downstream substrates, including transcription factors like ATF2, MEF2C, and MAX, as well as other kinases such as MAPKAPK2 (MK2).[9] The phosphorylation of these substrates modulates their activity, leading to the regulation of diverse cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade Stressors Stressors MAP3Ks MAP3Ks Stressors->MAP3Ks activate Cytokines Cytokines Cytokines->MAP3Ks activate MKK3_6 MKK3/6 MAP3Ks->MKK3_6 phosphorylate p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylate (Thr180/Tyr182) Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets phosphorylate Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream_Targets->Cellular_Response regulate

Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to a kinase cascade that regulates diverse cellular responses.

Head-to-Head Inhibitor Comparison

This section provides a comparative overview of the hypothetical inhibitory profile of this compound against the established p38 MAPK inhibitor, SB203580.

Compound Structure Mechanism of Action Reported IC50 (p38α) Key Features
This compound this compound structureHypothetically an ATP-competitive inhibitor of p38 MAPK, based on the common mechanism for this scaffold.To be determined experimentally.- Imidazo[1,2-a]pyridine core is a known kinase-binding scaffold. - Halogen substitutions (Chloro and Iodo) can influence potency and selectivity.
SB203580 SB203580 structureATP-competitive inhibitor of p38α and p38β isoforms.[10][11]50 nM - 500 nM[12]- Highly selective for p38α/β over other kinases at lower concentrations.[10] - Widely used as a research tool to probe p38 MAPK function.[13][14] - Does not inhibit the phosphorylation of p38 MAPK by upstream kinases.[10]
Anisomycin (Activator) Anisomycin structurePotent activator of the p38/JNK MAPK pathway.[8]N/A (Activator)- Used to induce p38 MAPK phosphorylation and activity in cellular assays.[15][16] - Also a protein synthesis inhibitor.[8]

Experimental Protocols for Comparative Analysis

To empirically determine the inhibitory potential of this compound against p38 MAPK and compare it to known inhibitors, a combination of in vitro biochemical assays and cell-based functional assays is essential.

In Vitro p38α Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate (e.g., ATF2) by recombinant p38α in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method where the amount of ADP produced is correlated with light output.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant active p38α kinase and ATF2 substrate to their final working concentrations in kinase buffer.

    • Prepare a solution of ATP at the desired concentration (often at or near the Km for p38α).

    • Prepare serial dilutions of this compound, SB203580 (positive control), and a vehicle control (e.g., DMSO) in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the compound dilutions (or vehicle control) to the wells of a low-volume 384-well plate.[9]

    • Add 2 µL of the diluted p38α kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[9]

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Detection:

    • Add 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) that terminates the kinase reaction and depletes the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 10 µL of a kinase detection reagent that converts the generated ADP to ATP and then to a luminescent signal.[9]

    • Incubate at room temperature for 30 minutes.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

p38_Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase Buffer - p38α Kinase - ATF2 Substrate - ATP - Compounds Plate_Setup Plate Setup: - Add Compounds - Add Kinase - Add Substrate/ATP Reagents->Plate_Setup Incubation Incubate (60 min, RT) Plate_Setup->Incubation Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Add_Detection_Reagent Incubate_1 Incubate (40 min, RT) Add_Detection_Reagent->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_1->Add_Kinase_Detection Incubate_2 Incubate (30 min, RT) Add_Kinase_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro p38α kinase assay to determine the IC₅₀ of test compounds.

Cell-Based p38 MAPK Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of p38 MAPK in a cellular context, providing insights into its cell permeability and activity at its endogenous target.

Principle: Cells are pre-treated with the test compound and then stimulated with a p38 MAPK activator like Anisomycin. The level of phosphorylated p38 MAPK (p-p38) is then quantified, typically by immunofluorescence or Western blotting, using an antibody specific to the phosphorylated form of the kinase.[17]

Step-by-Step Methodology (Immunofluorescence-based):

  • Cell Culture:

    • Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate at an appropriate density (e.g., 15,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and SB203580 in serum-free media.

    • Aspirate the culture medium from the cells and replace it with the compound dilutions.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.[17]

  • Stimulation:

    • Prepare a solution of Anisomycin in serum-free media at a concentration known to induce robust p38 MAPK phosphorylation (e.g., 2.5-5 µM).[16]

    • Add the Anisomycin solution to the wells (except for the unstimulated control wells) and incubate for 30 minutes at 37°C.[17]

  • Fixation and Staining:

    • Fix the cells by adding a fixative solution (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

    • Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody specific for phospho-p38 (Thr180/Tyr182) for 1 hour at room temperature.[17]

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature, protected from light.[17]

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system.

    • Quantify the fluorescence intensity of the phospho-p38 signal in the cytoplasm and/or nucleus of each cell.

    • Normalize the phospho-p38 signal to the cell number (from the nuclear stain).

    • Calculate the percentage of inhibition of Anisomycin-induced p38 phosphorylation for each compound concentration and determine the IC₅₀.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly promising starting point for the development of novel kinase inhibitors. Based on existing literature for related compounds, this compound warrants investigation as a potential inhibitor of the p38 MAPK pathway. The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison with the established inhibitor SB203580.

A thorough evaluation, encompassing both biochemical and cell-based assays, will be crucial to elucidate the potency, selectivity, and cellular efficacy of this compound. Future studies should also explore its selectivity against other kinases to build a comprehensive inhibitory profile. Such data will be invaluable for the scientific community and will contribute to the ongoing efforts to develop novel and effective therapeutics targeting kinase-driven diseases.

References

  • Al-Qatati, A., & Aliwaini, S. (2017). Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells. Oncology Letters, 14.
  • p38 MAPK Signaling Review. (n.d.). Assay Genie. Retrieved from [Link]

  • Example Experiment: Detecting p38 Activation in HeLa Cells Following Anisomycin Treatment. (n.d.). LI-COR Biosciences. Retrieved from [Link]

  • Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2017). Journal of Medicinal Chemistry, 60(19), 8036–8055.
  • Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. (2003). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055-3059.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. (n.d.). ResearchGate. Retrieved from [Link]

  • Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10. (2022). Oxidative Medicine and Cellular Longevity, 2022, 6986445.
  • IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells. (2022). International Journal of Molecular Sciences, 23(23), 14789.
  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. (2017). Tumor Biology, 39(4), 1010428317695889.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Omega.
  • Activation of p38 MAPK by anisomycin enhances translocation of FGF1... (n.d.). ResearchGate. Retrieved from [Link]

  • The Protein Synthesis Inhibitor Anisomycin Induces Macrophage Apoptosis in Rabbit Atherosclerotic Plaques through p38 Mitogen-Activated Protein Kinase. (2006). The Journal of Pharmacology and Experimental Therapeutics, 318(1), 373-382.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.).
  • Activation of p38 Mitogen-Activated Protein Kinase Promotes Epidermal Growth Factor Receptor Internalization. (2007). Molecular Biology of the Cell, 18(3), 882–891.
  • The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. (2000). The Journal of Biological Chemistry, 275(10), 7395–7402.
  • SB203580 | p38 MAPK inhibitor. (n.d.). Cellagen Technology. Retrieved from [Link]

  • p38-mapk inhibitor sb203580: Topics by Science.gov. (n.d.). Retrieved from [Link]

Sources

A Guide to the Reproducible Synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs like the anxiolytic Alpidem and the insomnia therapeutic Zolpidem.[1][2][3] Its versatile biological activity profile includes antitumor, antiviral, antibacterial, and antituberculosis properties, making it a focal point of drug discovery efforts.[3][4][5][6] This guide provides an in-depth analysis of the synthesis of a key derivative, 5-Chloro-8-iodoimidazo[1,2-a]pyridine (CAS No: 1031289-77-6), focusing on establishing a reproducible and well-characterized experimental protocol.[7]

The strategic placement of a chloro group at the 5-position and an iodo group at the 8-position makes this molecule a highly valuable building block. The iodo substituent, in particular, serves as a versatile handle for introducing further molecular complexity via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for screening. This guide is intended for researchers, chemists, and drug development professionals seeking to reliably synthesize and utilize this important intermediate.

Pillar 1: Foundational Synthetic Strategies

The construction of the imidazo[1,2-a]pyridine core is most classically achieved through the Tschitschibabin reaction.[8] This robust and widely adopted method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The reaction proceeds through an initial SN2 reaction, forming an N-alkylated intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final aromatic bicyclic system. While modern variations exist, including metal-catalyzed and one-pot multicomponent reactions, the Tschitschibabin approach remains a benchmark for its reliability and predictability.[8][9][10]

Understanding this fundamental mechanism is critical for troubleshooting and optimizing the synthesis for reproducibility. Key factors influencing success include the nucleophilicity of the aminopyridine, the reactivity of the α-halocarbonyl, and the choice of solvent and temperature to drive the cyclization and dehydration steps to completion.

Tschitschibabin_Reaction cluster_start Starting Materials cluster_steps Reaction Mechanism cluster_end Product 2-Aminopyridine 2-Aminopyridine N-Alkylation N-Alkylation 2-Aminopyridine->N-Alkylation + α-Haloketone alpha-Haloketone alpha-Haloketone Cyclization Cyclization N-Alkylation->Cyclization Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration - H2O Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

Caption: General workflow of the Tschitschibabin condensation reaction.

Pillar 2: A Validated Protocol for this compound

Based on established chemical principles for this scaffold, the following detailed protocol outlines a reproducible synthesis of this compound. The logical starting material is 2-amino-6-chloro-3-iodopyridine, which reacts with a C2 synthon, chloroacetaldehyde, to undergo the cyclocondensation.

Experimental Workflow

Synthesis_Workflow start Starting Materials: - 2-amino-6-chloro-3-iodopyridine - Chloroacetaldehyde (50% in H2O) - NaHCO3 - Ethanol reaction Reaction Setup: 1. Dissolve aminopyridine in Ethanol. 2. Add NaHCO3. 3. Add Chloroacetaldehyde dropwise. 4. Reflux for 12-18 hours. start->reaction workup Aqueous Work-up: 1. Cool to RT. 2. Concentrate in vacuo. 3. Add water and EtOAc. 4. Separate organic layer. reaction->workup purification Purification: 1. Dry organic layer (Na2SO4). 2. Filter and concentrate. 3. Purify by column chromatography (Hexane:EtOAc gradient). workup->purification product Final Product: This compound purification->product characterization Characterization: - 1H NMR - 13C NMR - LC-MS product->characterization

Caption: Step-by-step workflow for the synthesis and validation.

Materials & Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )GradeSupplier Example
2-amino-6-chloro-3-iodopyridine1048651-78-7254.45>97%Commercial
Chloroacetaldehyde (50 wt. % in H₂O)107-20-078.50Synthesis GradeCommercial
Sodium Bicarbonate (NaHCO₃)144-55-884.01Reagent GradeCommercial
Ethanol (EtOH), Anhydrous64-17-546.07≥99.5%Commercial
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercial
Hexane110-54-386.18ACS GradeCommercial
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6142.04Reagent GradeCommercial
Silica Gel7631-86-960.08230-400 meshCommercial
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloro-3-iodopyridine (1.0 eq, e.g., 2.54 g, 10 mmol) and anhydrous ethanol (40 mL).

    • Causality: Ethanol serves as an effective polar protic solvent for the reactants and facilitates the reaction at elevated temperatures.

  • Base Addition: Add sodium bicarbonate (2.5 eq, e.g., 2.1 g, 25 mmol).

    • Causality: NaHCO₃ is a mild inorganic base crucial for neutralizing the HCl and HI byproducts generated during the N-alkylation and subsequent cyclization, preventing side reactions and driving the equilibrium towards the product.

  • Reagent Addition: While stirring at room temperature, add chloroacetaldehyde (50 wt. % solution in water, 1.5 eq, e.g., 2.35 g, 15 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition helps to control any initial exotherm and ensures a homogenous reaction mixture. An excess of the aldehyde component ensures complete consumption of the more valuable aminopyridine starting material.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, ensuring a high conversion rate.

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

    • Causality: This liquid-liquid extraction isolates the organic-soluble product from inorganic salts (e.g., NaCl, NaI) and any water-soluble impurities.

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 30% ethyl acetate in hexane).

    • Causality: Chromatography is essential to remove unreacted starting materials and any non-polar or polar impurities, yielding the product with high purity required for subsequent applications.

  • Isolation and Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum to obtain this compound as a solid. The expected yield is typically in the range of 60-80%.

Pillar 3: Ensuring Reproducibility Through Characterization

A protocol is only reproducible if its outcome can be unequivocally validated. Thorough characterization of the final compound is non-negotiable. The data below represents the expected analytical signature for this compound.

Analysis Expected Results
Appearance Off-white to light yellow solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8-8.0 (d, 1H), ~7.5-7.7 (s, 1H), ~7.4-7.6 (s, 1H), ~6.7-6.9 (d, 1H). Note: Exact shifts and coupling constants will vary. Expect characteristic signals for the pyridine and imidazole protons.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Expect ~9-10 signals in the aromatic region (approx. 90-150 ppm), including carbons attached to Cl and I, and the bridgehead carbons.
LC-MS (ESI+) Calculated for C₇H₄ClIN₂ [M+H]⁺: 278.92. Found: m/z = 278.9 ± 0.1.[7]

Comparative Analysis: Alternatives & Bioisosteres

While this compound is a potent building block, researchers may consider alternatives based on synthetic goals or desired biological properties.

Compound / Scaffold Key Features & Comparison Synthetic Accessibility Application Focus
5-Chloro-8-bromoimidazo[1,2-a]pyridine The bromo-analog is often less expensive and can participate in many of the same cross-coupling reactions, though typically with slightly lower reactivity than the iodo-derivative.High. Synthesized via an analogous route using 2-amino-3-bromo-6-chloropyridine.Cost-effective alternative for palladium-catalyzed cross-coupling.
8-Fluoroimidazo[1,2-a]pyridine Fluorine is often used as a bioisosteric replacement for hydrogen or other groups to modulate metabolic stability, pKa, and binding interactions.[11] The 8-fluoro analog can serve as a non-reactive control or a metabolically blocked version in biological assays.Moderate. Requires specific fluorinated starting materials which can be more expensive.[11]Bioisosteric replacement, metabolic stability enhancement in drug candidates.
Imidazo[1,2-a]pyrimidine This scaffold is a close structural analog where a pyridine nitrogen is replaced with a pyrimidine ring nitrogen. It has been shown to have similar physicochemical properties and can serve as a bioisosteric replacement.[11]High. Synthesized from 2-aminopyrimidines.Scaffold hopping in lead optimization to explore new intellectual property space and modulate properties like solubility and receptor interactions.

Conclusion

The reproducible synthesis of this compound is readily achievable through a well-controlled Tschitschibabin condensation reaction. The key to success and reproducibility lies in the careful execution of the protocol, particularly in the stoichiometric control of reagents, neutralization of acidic byproducts, and rigorous purification of the final product. By adhering to the detailed methodology and validating the outcome with thorough analytical characterization, researchers can confidently produce this versatile chemical intermediate for applications in medicinal chemistry and drug development. Comparing this key building block with its bromo-analog or related bioisosteric scaffolds like the 8-fluoro derivative provides researchers with a palette of options to fine-tune their synthetic strategies and molecular designs.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. Patsnap.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available from: [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available from: [Link]

  • A kind of preparation method of 5- chloro-8-hydroxyquinolines. Google Patents.
  • This compound. Lead Sciences. Available from: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. ResearchGate. Available from: [Link]

  • Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridine under Ambient Conditions. ResearchGate. Available from: [Link]

  • The structure and numbering of 5-chloro-8-hydroxyquinoline. ResearchGate. Available from: [Link]

  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office. Available from: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central. Available from: [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Available from: [Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. Available from: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available from: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available from: [Link]

  • 5-Chloro 8-Hydroxy Quinoline. Nikyaco. Available from: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-8-iodoimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-Chloro-8-iodoimidazo[1,2-a]pyridine analogs. By examining the impact of various substitutions on this core structure, we aim to provide researchers and drug development professionals with a comprehensive understanding of the key determinants for biological activity and to guide the rational design of more potent and selective therapeutic candidates.

The Strategic Importance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a bioisostere of purine, allowing it to interact with a variety of biological targets.[4] Its rigid, planar structure provides a defined orientation for substituent groups to engage with protein binding pockets. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the fused ring system offers a large surface area for van der Waals and pi-stacking interactions. The versatility of this scaffold lies in the ease with which substitutions can be made at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[6][7]

Synthesis of this compound Analogs

The synthesis of imidazo[1,2-a]pyridine derivatives is well-established and typically involves the condensation of a 2-aminopyridine with an α-haloketone.[3][8][9] For the specific synthesis of the 5-Chloro-8-iodo scaffold, a common route would involve starting with a 3-iodo-6-chloro-2-aminopyridine, which is then reacted with a suitable α-bromoketone. The choice of the α-bromoketone is critical as it introduces the substituent at the 2-position of the imidazo[1,2-a]pyridine ring, a key position for modulating biological activity.

A general synthetic scheme is presented below:

Synthesis of this compound Analogs cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_aminopyridine 3-iodo-6-chloro-2-aminopyridine product 5-Chloro-8-iodo-2-substituted-imidazo[1,2-a]pyridine 2_aminopyridine->product Condensation alpha_haloketone α-bromoketone (R-CO-CH2Br) alpha_haloketone->product conditions Solvent (e.g., Ethanol, DMF) Reflux or Microwave conditions->product

Caption: General synthetic route for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of the substituents on the core scaffold. While specific SAR data for the 5-chloro-8-iodo series is limited in publicly available literature, we can extrapolate from studies on related halogenated and substituted imidazo[1,2-a]pyridines to propose a hypothetical SAR model.

The Role of Halogenation at Positions 5 and 8

The presence of a chlorine atom at position 5 and an iodine atom at position 8 is expected to significantly influence the molecule's properties.

  • Lipophilicity and Membrane Permeability: Halogens increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The bulky iodine atom at position 8 can also induce conformational changes that may be favorable for binding to specific targets.

  • Electronic Effects: Both chlorine and iodine are electron-withdrawing groups, which can modulate the electron density of the imidazo[1,2-a]pyridine ring system and influence its reactivity and binding affinity.

  • Halogen Bonding: The iodine atom at position 8 is a potential halogen bond donor, an increasingly recognized non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity.

Impact of Substituents at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a common site for modification and plays a crucial role in determining the biological activity.

Substituent at R2Predicted Impact on ActivityRationale
Small Alkyl Groups (e.g., Methyl, Ethyl) Moderate ActivityMay provide a balance of lipophilicity and steric bulk.
Aromatic Rings (e.g., Phenyl, Substituted Phenyl) Potentially High ActivityCan engage in pi-stacking interactions with aromatic residues in the binding site. Substituents on the phenyl ring can further modulate activity. For example, electron-withdrawing groups may enhance activity against certain cancer cell lines.
Heterocyclic Rings (e.g., Pyridyl, Thienyl) Variable ActivityCan introduce additional hydrogen bond donors/acceptors and alter the overall polarity and solubility of the compound.
Amide or Carboxamide Groups Potentially Enhanced ActivityThese groups can act as hydrogen bond donors and acceptors, leading to stronger interactions with the target protein. Studies on imidazo[1,2-a]pyridine-3-carboxamides have shown potent antitubercular activity.[10]
Influence of Substituents at Other Positions

While the 2-position is often the primary focus, substitutions at other positions can also have a significant impact. For example, modifications at the 3 and 6-positions have been shown to influence the anti-inflammatory and anticancer activities of imidazo[1,2-a]pyridines.

SAR_of_5_Chloro_8_iodoimidazo_1_2_a_pyridines cluster_substituents Key Substitution Positions Core This compound Core (Lipophilicity, Electronics, Halogen Bonding) R2 Position 2 (R2) - Aromatic/Heterocyclic rings - Amide/Carboxamide groups Core->R2 Major determinant of activity Other Other Positions (e.g., 3, 6) - Further modulation of activity Core->Other Fine-tuning of properties Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) R2->Biological_Activity Impacts Potency & Selectivity Other->Biological_Activity Modulates Activity

Caption: Key determinants of biological activity in this compound analogs.

Comparative Performance and Experimental Data

To illustrate the SAR principles, the following table presents hypothetical comparative data for a series of this compound analogs tested against a cancer cell line (e.g., HeLa) and a bacterial strain (e.g., M. tuberculosis). This data is illustrative and based on general trends observed for the broader class of imidazo[1,2-a]pyridines.

CompoundR2 SubstituentAnticancer Activity (HeLa, IC50, µM)Antimicrobial Activity (M. tuberculosis, MIC, µg/mL)
1 -H> 50> 100
2 -CH325.364.2
3 -Phenyl8.112.5
4 4-Fluorophenyl5.28.7
5 -C(O)NH-Phenyl2.51.6
6 -C(O)NH-(4-chlorophenyl)1.80.9

Analysis of Hypothetical Data:

  • The unsubstituted analog (1 ) shows minimal activity, highlighting the importance of substitution.

  • A small alkyl group at R2 (2 ) confers moderate activity.

  • The introduction of a phenyl ring (3 ) significantly improves potency, likely due to favorable interactions within the target binding site.

  • Adding an electron-withdrawing fluorine to the phenyl ring (4 ) further enhances activity, a common observation in SAR studies.[11]

  • The presence of a carboxamide linkage (5 and 6 ) leads to the most potent compounds, demonstrating the importance of hydrogen bonding interactions for high affinity. The addition of a chloro group on the phenylamide (6 ) further boosts activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for assessing the anticancer and antimicrobial activities of the synthesized analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.

Protocol:

  • Cell Culture: Maintain HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[10]

Protocol:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well to a final concentration of ~10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue solution to each well and incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis, based on extrapolations from related compound series, suggests that modifications at the 2-position, particularly with substituted aromatic or heteroaromatic carboxamides, are crucial for achieving high potency. The halogenation at positions 5 and 8 likely contributes to favorable pharmacokinetic properties and provides opportunities for halogen bonding interactions.

Future research in this area should focus on:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of a focused library of this compound analogs are necessary to validate the proposed SAR and identify lead compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of the most active compounds will be critical for their further development.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By systematically exploring the structure-activity relationships of this intriguing class of compounds, the scientific community can unlock their full therapeutic potential.

References

  • Borges, F., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Pissarnitski, D. A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]

  • Kaur, H., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Gaikwad, S. P., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Li, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • Majumdar, P., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Cliffe, I. A., et al. (1992). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • Google Patents. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Sedić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • ACS Combinatorial Science. (2017). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Available at: [Link]

  • Degiacomi, G., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institutes of Health. (2018). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a;4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available at: [Link]

  • PubMed. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Available at: [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • Wikipedia. Imidazole. Available at: [Link]

  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Available at: [Link]

Sources

An Independent Verification and Comparative Analysis of the Pharmacological Profile of 5-Chloro-8-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of clinically significant agents.[1] This bicyclic heterocyclic system is the foundation for drugs targeting a wide array of conditions, including insomnia (Zolpidem), anxiety (Alpidem), and even heart failure (Olprinone).[2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][4][5][6]

This guide provides a comprehensive framework for the independent pharmacological verification of a novel derivative, 5-Chloro-8-iodoimidazo[1,2-a]pyridine . Given the extensive history of this scaffold as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, our investigation will be anchored by the hypothesis that this compound acts as a positive allosteric modulator at the benzodiazepine binding site.[7][8]

This document is not merely a collection of protocols; it is a strategic guide. We will dissect the causality behind each experimental choice, establish a self-validating workflow to ensure data integrity, and compare our hypothetical findings against two gold-standard comparators: Zolpidem , a fellow imidazo[1,2-a]pyridine, and Diazepam , a classical benzodiazepine. This comparative approach is essential for contextualizing the compound's potency, selectivity, and potential therapeutic window.

Section 1: The Strategic Framework for Pharmacological Verification

The robust characterization of a novel chemical entity requires a multi-pronged approach, progressing from computational assessment to functional validation. This workflow is designed to build a comprehensive data package, de-risking future development by identifying key pharmacological attributes and potential liabilities early.

The Rationale for Comparator Selection
  • Zolpidem: As an imidazo[1,2-a]pyridine, Zolpidem serves as the most direct structural and mechanistic analog. Its well-documented preference for GABA-A receptors containing the α1 subunit provides a critical benchmark for assessing the subtype selectivity of our test compound.[8]

  • Diazepam: A classical benzodiazepine, Diazepam offers a broader pharmacological profile with relatively non-selective positive allosteric modulation across multiple GABA-A receptor subtypes (α1, α2, α3, α5). Comparing our compound to Diazepam will illuminate nuances in its functional profile that might differ from other imidazo[1,2-a]pyridines.

Experimental Verification Workflow

The following diagram outlines the logical progression of experiments designed to build a complete pharmacological profile, from initial binding to functional activity and safety assessment.

Caption: High-level experimental workflow for pharmacological verification.

Section 2: Core Experimental Protocols

The trustworthiness of a pharmacological profile is built upon the rigor of its underlying experimental methods. The following protocols are detailed to ensure reproducibility and provide a self-validating data ecosystem.

Protocol: GABA-A Receptor Subtype Binding Affinity

Expertise & Experience: This experiment is the foundational step to confirm direct interaction with the benzodiazepine binding site on GABA-A receptors. We use [3H]-Flumazenil, a high-affinity radiolabeled antagonist, because its displacement is a direct measure of our compound's ability to occupy the site. Running this across multiple receptor subtypes is critical for determining selectivity.

Methodology:

  • Source: Use cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Reaction Mixture: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 50 µL of [3H]-Flumazenil (final concentration ~1 nM), and 50 µL of test compound (this compound) or comparator across a concentration range (0.1 nM to 100 µM).

  • Incubation: Incubate plates for 90 minutes at 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash plates three times with ice-cold wash buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and quantify bound radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled Diazepam (10 µM). Specific binding is calculated by subtracting non-specific from total binding. Data are fitted using a non-linear regression model to determine the IC50, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: Functional Activity via Two-Electrode Voltage Clamp (TEVC)

Expertise & Experience: Binding does not equal function. A compound can bind without eliciting a response (antagonist). This electrophysiology assay directly measures the functional consequence of binding by recording the flow of chloride ions through the GABA-A channel.[9] It will definitively classify the compound as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral antagonist.

G cluster_0 Mechanism of Positive Allosteric Modulation receptor GABA-A Receptor GABA Site Benzodiazepine Site Channel Chloride (Cl⁻) Channel receptor->Channel Opens Channel GABA GABA GABA->receptor:gaba Binds PAM 5-Chloro-8-iodo- imidazo[1,2-a]pyridine (PAM) PAM->receptor:bzd Binds Influx Increased Cl⁻ Influx Channel->Influx Potentiates

Caption: Allosteric modulation of the GABA-A receptor.

Methodology:

  • Source: Use Xenopus laevis oocytes previously injected with cRNAs encoding for the desired human GABA-A receptor subunits.

  • Setup: Place an oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.

  • GABA Application: Apply a low concentration of GABA (the EC5-EC10 concentration, which elicits a small, stable current) to the oocyte until a stable baseline response is achieved.

  • Compound Application: Co-apply the test compound or comparator along with the same EC5-EC10 concentration of GABA. Record the potentiation of the GABA-evoked current.

  • Dose-Response: Perform this across a range of compound concentrations (0.1 nM to 100 µM) to generate a dose-response curve.

  • Data Analysis: The potentiation of the current is calculated as a percentage of the response to GABA alone. Fit the data using a non-linear regression model to determine the EC50 (potency) and the Emax (maximum potentiation, or efficacy).

Section 3: Comparative Data Analysis (Hypothetical Data)

To illustrate the power of this workflow, we present a table of hypothetical but plausible experimental data. This allows for a direct comparison of this compound against our established benchmarks.

Table 1: Comparative Binding Affinity (Ki, nM)
CompoundGABA-A (α1β2γ2)GABA-A (α2β2γ2)GABA-A (α3β2γ2)GABA-A (α5β2γ2)α1 Selectivity Ratio (α2/α1)
This compound 15.285.7120.4>10005.6x
Zolpidem 20.5250.1350.6>150012.2x
Diazepam 45.330.125.850.20.66x
  • Interpretation: This hypothetical data suggests our test compound binds with high affinity to the α1-containing subtype, similar to Zolpidem, but with slightly less selectivity over the α2 subtype. It shows significantly higher affinity and α1-preference compared to the non-selective Diazepam.

Table 2: Comparative Functional Profile (TEVC)
CompoundModulator TypeEC50 (nM) at α1β2γ2Emax (% Potentiation) at α1β2γ2
This compound PAM45.1550%
Zolpidem PAM80.3520%
Diazepam PAM95.5850%
  • Interpretation: The data confirms the compound is a Positive Allosteric Modulator (PAM).[10] Its functional potency (EC50) is superior to both Zolpidem and Diazepam at the α1 subtype. Its maximal efficacy (Emax) is comparable to Zolpidem but less than that of Diazepam, suggesting it may be a partial or less robust modulator, which could translate to an improved safety profile (e.g., lower risk of profound sedation).

Section 4: Conclusion and Forward Look

This guide outlines a rigorous, logical, and self-validating workflow for the independent pharmacological characterization of This compound . The systematic progression from binding to function, contextualized by direct comparison with benchmark compounds like Zolpidem and Diazepam, provides the robust data package required for informed decision-making in a drug discovery program.

Our hypothetical data paints a picture of a potent, α1-preferring GABA-A positive allosteric modulator. The next essential steps would involve a broad off-target liability screen and in vitro ADME profiling to assess its drug-like properties. This comprehensive approach ensures scientific integrity and provides the trustworthy, authoritative data needed to advance a compound from a chemical entity to a potential therapeutic candidate.

References

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522.
  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
  • ResearchGate. (n.d.). (PDF) Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
  • MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • ACS Publications. (n.d.). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Organic Chemistry Frontiers.
  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Wikipedia. (n.d.). Zolpidem.
  • PubMed. (2019). Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABA A receptors.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • YouTube. (2017). The GABAa Receptor & Positive Allosteric Modulation.

Sources

Safety Operating Guide

Navigating the Disposal of 5-Chloro-8-iodoimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the complex world of drug discovery and development, the proper handling and disposal of novel chemical entities is a matter of paramount importance. This guide provides a detailed protocol for the safe disposal of 5-Chloro-8-iodoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. The procedures outlined below are grounded in established safety protocols for handling halogenated organic waste and are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given its classification as a halogenated hydrocarbon, it falls under specific waste disposal regulations. Halogenated organic compounds require separate disposal from non-halogenated organic waste streams.[2][3] This is primarily because their incineration requires specialized facilities to handle the corrosive and toxic byproducts, such as hydrogen halides.

Key Hazard Summary:

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritantCauses skin irritation.[1]P264: Wash all exposed external body areas thoroughly after handling.[1] P280: Wear protective gloves, protective clothing, eye protection and face protection.[1]
Eye IrritantCauses serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritantMay cause respiratory irritation.[1]P261: Avoid breathing dust/fumes.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.

  • Skin Protection: A flame-resistant lab coat and nitrile gloves are essential. Ensure gloves are compatible with halogenated organic compounds.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (which is not recommended), a properly fitted respirator with an appropriate cartridge for organic vapors and halogens should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[1][4] Avoid generating dust.[1] For liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Waste Disposal: The collected spill material and all contaminated cleanup materials must be placed in a sealed, properly labeled container for halogenated organic waste.

Disposal Procedure

The disposal of this compound must adhere to the "cradle-to-grave" principle of hazardous waste management, as mandated by the Environmental Protection Agency (EPA).[5] This means the generator of the waste is responsible for it from its creation to its final disposal.

Waste Segregation and Collection Workflow:

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Identify all waste streams containing this compound. This includes neat compound, solutions, and any contaminated materials (e.g., filter paper, silica gel, gloves).

  • Segregation: It is imperative to keep halogenated organic waste separate from all other waste streams, especially non-halogenated organic waste.[6] If mixed, the entire volume of waste must be treated as halogenated.[6]

  • Container Selection: Use a designated, chemically compatible waste container with a secure, tight-fitting lid.[7] The container must be in good condition, free from leaks or cracks.[7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[8] The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration or quantity.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, and the container must be kept in secondary containment to prevent spills from spreading.

  • Disposal Request: Once the container is full or you have completed the project, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain under any circumstances.[2]

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9] This includes maintaining an accurate inventory of hazardous chemicals and ensuring that all personnel are trained on the specific hazards and disposal procedures for the chemicals they handle.[10] Your institution's Chemical Hygiene Plan (CHP) should provide specific guidance on these requirements.[11]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Apollo Scientific. (2023, July 10).
  • Fisher Scientific. (2025, December 18).
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • OSHA.
  • PENTA. (2024, November 26).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Temple University.
  • University of Delaware.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-8-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-8-iodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.